molecular formula C57H106O6 B031370 1,3-Dioleoyl-2-stearoylglycerol CAS No. 2410-29-9

1,3-Dioleoyl-2-stearoylglycerol

货号: B031370
CAS 编号: 2410-29-9
分子量: 887.4 g/mol
InChI 键: KGSBKZXRGYMKBT-RZEXXKRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a structured triacylglycerol of significant research interest, particularly in the food science and lipid technology sectors. Its molecular formula is C57H106O6, with a molecular weight of 887.45 g/mol and a density of 0.917 g/cm³ . This molecule is characterized by a stearoyl group (C18:0) at the sn-2 position of the glycerol backbone, flanked by oleoyl groups (C18:1) at the sn-1 and sn-3 positions . This specific stereospecific structure governs its unique physicochemical properties. Researchers primarily utilize OSO to study its application as a viable substitute for trans fatty acids in food products . Fats rich in OSO demonstrate desirable melting and crystallization behaviors, forming stable crystals with a double chain length structure that influences texture and mouthfeel . Compared to its symmetric counterpart (SSO), OSO-rich fats exhibit lower melting and crystallization temperatures and are characterized by a less densely packed crystal microstructure . Furthermore, studies on in vitro digestion models reveal that OSO is hydrolyzed more rapidly by pancreatic lipase than SSO-rich fat, indicating higher digestibility due to the positioning of the oleic acid chains on the sn-1,3 positions, which are more accessible to enzymatic action . The mechanism of action involves the interaction of its stable crystal lamellae, where the incorporation of liquid oil fractions at the lamellar interface can facilitate slipping movement, leading to altered thermo-rheological properties in mixtures such as those with cocoa butter . This compound is offered exclusively "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSBKZXRGYMKBT-RZEXXKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315062
Record name Triglyceride OStO,sn
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Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0049761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2410-29-9
Record name Triglyceride OStO,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioleoyl-2-stearoylglycerol
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Record name Triglyceride OStO,sn
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-STEARO-1,3-DIOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL38VM758C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the structure of 1,3-Dioleoyl-2-stearoylglycerol?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of 1,3-Dioleoyl-2-stearoylglycerol (SOS)

Abstract

This technical guide provides a comprehensive examination of the structure, properties, and analysis of the triacylglycerol (TAG) 1,3-Dioleoyl-2-stearoylglycerol. As a mixed-acid triglyceride, its unique architecture, featuring both saturated and unsaturated fatty acids, imparts distinct physicochemical characteristics that are of significant interest in lipidomics, food science, and metabolic research. This document details its molecular composition, explores the profound impact of its isomeric structure on physical properties, and presents a validated, step-by-step analytical workflow for its characterization and quantification using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of this specific lipid molecule.

Introduction to Triacylglycerols and the Significance of SOS

Triacylglycerols (TAGs), the primary components of natural fats and oils, are esters composed of a glycerol backbone and three fatty acids.[1][2] Their structural diversity is immense, arising from the various combinations of fatty acid chain lengths, degrees of unsaturation, and their specific positions (sn-1, sn-2, sn-3) on the glycerol molecule.[1][3] This structural arrangement, or regioisomerism, is not random and critically dictates the physical, chemical, and nutritional properties of the lipid, including its melting point, plasticity, and metabolic fate.[1][4]

1,3-Dioleoyl-2-stearoylglycerol, also known by the common name 1,3-Olein-2-stearin or the shorthand notation TG(18:1/18:0/18:1), is a naturally occurring mixed triglyceride.[5][6] It is composed of two unsaturated oleic acid chains at the sn-1 and sn-3 positions and one saturated stearic acid chain at the sn-2 position.[5][6] This specific U-S-U (Unsaturated-Saturated-Unsaturated) configuration makes it a valuable subject of study and a key reference compound in several fields. It is a known component of bovine milk fat, where it influences the overall melting behavior and functional properties of dairy lipids.[5][7] Its well-defined structure makes it an essential standard for developing and validating analytical methods in lipidomics and for comparative research in food and nutritional sciences.[5]

Molecular Structure and Physicochemical Properties

The defining feature of 1,3-Dioleoyl-2-stearoylglycerol is the precise arrangement of its constituent fatty acids, which are linked to the glycerol backbone via ester bonds.[2]

  • Glycerol Backbone: A three-carbon alcohol (1,2,3-propanetriol) that forms the foundation of the molecule.[8]

  • Stearic Acid (C18:0): A long-chain saturated fatty acid (18 carbons, no double bonds) esterified at the central sn-2 position.

  • Oleic Acid (C18:1): A long-chain monounsaturated fatty acid (18 carbons, one cis double bond at the 9th carbon) esterified at the outer sn-1 and sn-3 positions.[9]

This mixed saturated-unsaturated structure directly influences its physical state, melting profile, and crystallization behavior.[5] Unlike its isomer 1,3-distearoyl-2-oleoylglycerol (SOS), a key component of cocoa butter with S-U-S structure, the U-S-U configuration of 1,3-Dioleoyl-2-stearoylglycerol results in different packing efficiencies in the solid state and thus a lower melting point.[4][5]

Below is a diagrammatic representation of the molecular structure.

SOS_Structure cluster_glycerol Glycerol Backbone cluster_fatty_acids Fatty Acid Chains G Glycerol C1 sn-1 C2 sn-2 C3 sn-3 FA1 Oleic Acid (C18:1) C1->FA1 Ester Bond FA2 Stearic Acid (C18:0) C2->FA2 Ester Bond FA3 Oleic Acid (C18:1) C3->FA3 Ester Bond caption Molecular structure of 1,3-Dioleoyl-2-stearoylglycerol.

Molecular structure of 1,3-Dioleoyl-2-stearoylglycerol.

Table 1: Physicochemical Properties of 1,3-Dioleoyl-2-stearoylglycerol

PropertyValueSource(s)
IUPAC Name 9Z-octadecenoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester[6][10]
Common Names 1,3-Olein-2-Stearin, TG(18:1/18:0/18:1)[5][6][11]
CAS Number 2410-29-9[5][6][11]
Molecular Formula C₅₇H₁₀₆O₆[5][6][12]
Molecular Weight 887.45 g/mol [5][12]
Appearance White to off-white solid[5]
Solubility Slightly soluble in chloroform and methanol[6][10]
Nature Non-polar, hydrophobic molecule[2][13]

Authoritative Analytical Workflow: HPLC-MS

The unambiguous identification and quantification of a specific TAG isomer like 1,3-Dioleoyl-2-stearoylglycerol from a complex lipid matrix is a significant analytical challenge.[3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the state-of-the-art technique for this purpose, combining high-resolution separation with sensitive and specific detection.[3][14]

Causality Behind Method Selection
  • Reversed-Phase HPLC (RP-HPLC): This is the method of choice for TAG analysis.[14] Separation is based on the molecule's overall hydrophobicity, which is determined by its "partition number" (PN) or "equivalent carbon number" (ECN), calculated as CN - 2xDB (where CN is the total number of carbons in the fatty acid acyl chains and DB is the total number of double bonds). TAGs with longer chains and fewer double bonds are more non-polar and thus retained longer on the C18 column.[14][15] This principle allows for the separation of TAGs into distinct groups.

  • Mass Spectrometry (MS): While HPLC separates isomers, MS provides the mass-to-charge ratio (m/z) and fragmentation data necessary for definitive structural confirmation.[3] Non-polar TAGs are well-suited for ionization by Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[3] Tandem MS (MS/MS) is crucial for identifying the specific fatty acids and their positions by analyzing the fragmentation patterns of the parent ion.[3]

Experimental Protocol: Quantification of SOS in a Lipid Matrix

This protocol provides a self-validating system for the analysis of 1,3-Dioleoyl-2-stearoylglycerol.

A. Sample Preparation (Lipid Extraction)

  • Weighing: Accurately weigh approximately 50 mg of the homogenized sample (e.g., milk fat, vegetable oil) into a glass tube.

  • Solvent Addition: Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.[3] For solid fats, gentle warming in an ultrasonic bath can aid dissolution.[3]

  • Vortexing: Vigorously mix the sample for 2 minutes to ensure complete dissolution and extraction of lipids.

  • Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any insoluble materials.[3]

  • Filtration & Transfer: Carefully transfer the supernatant (the lipid-containing solvent layer) into a clean autosampler vial using a syringe fitted with a 0.2 µm PTFE filter. This step is critical to remove particulates that could damage the HPLC system.[3]

  • Storage: If not analyzed immediately, seal the vial and store at -20°C to prevent lipid degradation.[3]

B. HPLC-MS Analysis

  • Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) coupled to a mass spectrometer with an APCI or ESI source.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol or a mixture of Dichloromethane/Methanol

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Gradient Elution: A binary gradient is typically required to resolve the complex mixture of TAGs found in natural fats.[14] A representative gradient is as follows:

      • 0-5 min: 70% A, 30% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30.1-35 min: Return to initial conditions (70% A, 30% B) for column re-equilibration.

  • MS Detection:

    • Ionization Mode: Positive Ion Mode (APCI or ESI).

    • Scan Range: m/z 300-1200.

    • Data Acquisition: Full scan mode for quantification and targeted MS/MS scans on the precursor ion of SOS ([M+NH₄]⁺ at m/z 904.8 or [M+Na]⁺ at m/z 909.8) for structural confirmation.

C. Data Analysis and Validation

  • Identification: The SOS peak is identified by comparing its retention time with that of a certified 1,3-Dioleoyl-2-stearoylglycerol reference standard. Confirmation is achieved by matching the acquired mass spectrum and MS/MS fragmentation pattern with the standard.

  • Quantification: A calibration curve is constructed by injecting known concentrations of the reference standard. The concentration of SOS in the sample is then determined by relating its peak area to the calibration curve.

Visualized Analytical Workflow

The following diagram illustrates the logical flow of the analytical process.

Analytical_Workflow Sample 1. Sample Collection (e.g., Milk Fat) Extraction 2. Lipid Extraction (Chloroform:Methanol) Sample->Extraction Homogenize Clarification 3. Clarification (Centrifugation & Filtration) Extraction->Clarification HPLC 4. RP-HPLC Separation (C18 Column) Clarification->HPLC Inject Sample MS 5. MS Detection (APCI/ESI, Positive Mode) HPLC->MS MSMS 6. MS/MS Fragmentation (Structural Confirmation) MS->MSMS Isolate Precursor Ion Data 7. Data Analysis (Quantification vs. Standard) MS->Data MSMS->Data Result Final Report: Concentration of SOS Data->Result caption Workflow for the analysis of 1,3-Dioleoyl-2-stearoylglycerol.

Workflow for the analysis of 1,3-Dioleoyl-2-stearoylglycerol.

Conclusion

1,3-Dioleoyl-2-stearoylglycerol is a triacylglycerol whose structure is defined by the specific placement of two unsaturated oleic acid moieties at the sn-1 and sn-3 positions and a saturated stearic acid at the sn-2 position of a glycerol backbone. This precise regioisomeric arrangement is the primary determinant of its unique physicochemical properties, distinguishing it from other TAG isomers and making it a critical component in natural fats and an invaluable reference standard in analytical chemistry. Its accurate characterization relies on powerful techniques like RP-HPLC-MS, which provide the necessary resolution and specificity to elucidate its structure and quantify its presence within complex lipidomes. A thorough understanding of its structure is foundational for advancements in food science, nutrition, and lipid-related metabolic studies.

References

  • BrainKart. (2017, December 15). Physical and Chemical Properties of triacyl glycerol. BrainKart. [Link]

  • ResearchGate. (n.d.). Triacylglycerols: Structures and Properties. ResearchGate. [Link]

  • Microbe Notes. (2022, August 15). Introduction To Triacylglycerols-Occurrence-Structure-Properties-Classification-Functions. Microbe Notes. [Link]

  • LabMart Limited. (n.d.). MCE 1,3-Dioleoyl-2-stearoyl glycerol. LabMart Limited. [Link]

  • Chemistry LibreTexts. (2024, May 12). 11.3: Triglycerides- Fats and Oils. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • Cambridge Bioscience. (n.d.). 1,3-Dioleoyl-2-Stearoyl Glycerol. Cambridge Bioscience. [Link]

  • MDPI. (2023, January 20). Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation. MDPI. [Link]

  • PubChem. (n.d.). 1,3-dioleoyl-2-stearoylglycerol (C57H106O6). PubChem. [Link]

  • Cyberlipid. (n.d.). HPLC of TAG. Cyberlipid. [Link]

  • ResearchGate. (2025, August 5). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light Scattering. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments. [Link]

  • PubMed. (2004, March 15). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Theranyx Gen. (n.d.). 1,3-Dioleoyl-2-stearoyl glycerol. Theranyx Gen. [Link]

  • PubChem. (n.d.). 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956. PubChem. [Link]

  • Charles E. Schmidt College of Science. (n.d.). Triglycerides. [Link]

  • ACS Publications. (2025, February 18). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design. [Link]

  • Wikipedia. (n.d.). Triglyceride. Wikipedia. [Link]

  • PubMed. (2015, March 15). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. [Link]

  • CNKI. (2024, May 24). Determination of 1,3-dioleoyl-2-palmitoylglycerol in Infant Formula Milk Powder. CNKI. [Link]

  • PubChem. (n.d.). Triglyceride | C6H8O6 | CID 5460048. PubChem. [Link]

  • PubChem. (n.d.). 1,2-Dioleoyl-3-stearoylglycerol | C57H106O6 | CID 9544182. PubChem. [Link]

  • PubMed. (2011, May 25). Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. [Link]

Sources

Technical Guide: Physical Properties and Characterization of 1,3-Dioleoyl-2-stearoylglycerol (OSO)

[1]

Executive Summary

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a symmetrical triacylglycerol (TAG) critical to the fields of lipid physics, confectionery fat structuring, and nutritional biochemistry.[1][2] Unlike its high-melting structural isomer SOS (1,3-Distearoyl-2-oleoylglycerol), which provides the snap in cocoa butter, OSO is a low-melting lipid (MP

1

This guide details the physicochemical landscape of OSO, focusing on its polymorphic transitions, phase behavior in binary lipid systems, and its utility as a model substrate for sn-2 specific digestion studies.

Chemical Architecture & Identity

OSO is characterized by a "symmetric unsaturated-saturated-unsaturated" (U-S-U) architecture.[1] This symmetry distinguishes it from asymmetric isomers like SOO (1-Stearoyl-2,3-dioleoylglycerol), significantly influencing its crystal packing and melting behavior.[1]

PropertySpecification
IUPAC Name 1,3-di-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycerol
Common Name 1,3-Dioleoyl-2-stearoylglycerol (OSO)
CAS Number 2410-29-9
Molecular Formula

Molecular Weight 887.45 g/mol
Stereochemistry Achiral (symmetrical distribution at sn-1 and sn-3)

Physical Properties: Polymorphism & Thermal Behavior[4][5][6][7]

The utility of OSO in food and pharma is dictated by its polymorphism —the ability to crystallize into different subcell structures (



Polymorphic Landscape

OSO exhibits a monotropic polymorphic sequence similar to other TAGs but shifted to lower temperatures due to the high oleic acid content.

PolymorphSubcell PackingMelting Point (

)
StabilityCharacteristic XRD Short Spacings

(Alpha)
Hexagonal (H)< 0°C (approx. -16°C*)Metastable~4.15 Å (Single strong line)

(Beta-prime)
Orthorhombic (

)
~5–10°CIntermediate3.8 Å, 4.2 Å

(Beta)
Triclinic (

)
24.0 – 25.0°C Stable4.6 Å (Strong), 3.7 Å, 3.9 Å

*Note: The


1
Crystallization Kinetics & Chain Packing

Unlike fully saturated fats (e.g., Tristearin) that pack in Double Chain Length (2L) structures, OSO often adopts a Triple Chain Length (3L) structure in its stable

  • Mechanism: The "kink" in the oleic acid chains forces the stearic acid (sn-2) to segregate from the oleic chains, resulting in a 3-layer lamellar stacking sequence.

  • Implication: This 3L packing is critical when OSO is mixed with SOS (which forms 2L or 3L depending on the polymorph), leading to complex phase behaviors like "Molecular Compound" formation.

Binary Phase Behavior: The "Molecular Compound" Phenomenon

In lipid engineering, OSO is rarely used in isolation. Its interaction with high-melting fats like SOS is fundamental to controlling the texture of fat blends (e.g., margarine, fillings).

OSO + SOS Interactions

When OSO (low melting) is mixed with SOS (high melting), they do not simply form a eutectic mixture. Instead, they often form a Molecular Compound (MC) at specific ratios (typically 1:1).

  • Behavior: The MC behaves as a new, distinct crystal species with a melting point intermediate between OSO and SOS.

  • Significance: This stabilizes the fat network and prevents oil exudation (oiling out) in semi-solid products.

PhaseBehaviorSOSSOS (High Melting)Tm ~ 41°CMixBinary Mixture(Melt Phase)SOS->MixHeatOSOOSO (Low Melting)Tm ~ 25°COSO->MixHeatMCMolecular Compound (MC)Stable Crystal LatticeMix->MCCool (1:1 Ratio)Specific InteractionEutecticEutectic Phase(Phase Separation)Mix->EutecticCool (Off-Ratio)Texture StabilityTexture StabilityMC->Texture Stability

Caption: Formation of Molecular Compounds (MC) in binary lipid mixtures. At specific stoichiometric ratios (1:1), OSO and SOS co-crystallize into a stable lattice, distinct from a simple eutectic phase.

Experimental Protocols for Characterization

To validate the physical state of OSO, a dual-approach using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) is required.

Protocol: DSC Polymorphic Analysis

Objective: Determine the melting points and crystallization temperatures of


  • Sample Prep: Hermetically seal 5–10 mg of OSO in an aluminum pan.

  • Erasure of Thermal History: Heat to 80°C and hold for 10 min to destroy all crystal nuclei.

  • Fast Cooling (Formation of

    
    ):  Cool at 10°C/min to -40°C.
    
    • Observation: Look for an exothermic peak around -15°C to -20°C (crystallization of

      
      ).[1]
      
  • Heating Scan (Melting of

    
    , Recrystallization to 
    
    
    ):
    Heat at 5°C/min from -40°C to 60°C.
    • Observation 1: Endothermic peak < 0°C (Melting of

      
      ).
      
    • Observation 2: Exothermic event immediately following (Recrystallization to

      
       or 
      
      
      ).
    • Observation 3: Final Endothermic peak at ~24–25°C (Melting of stable

      
      ).
      
Protocol: XRD Structural Assignment

Objective: Distinguish between 2L and 3L packing modes.

  • Small Angle X-ray Scattering (SAXS):

    • Measure the Long Spacing (

      
      -spacing).[1]
      
    • 2L Criteria:

      
       Å.
      
    • 3L Criteria:

      
       Å.[1]
      
    • Expectation for OSO

      
      : Strong diffraction in the 3L region due to oleic-stearic segregation.[1]
      
  • Wide Angle X-ray Scattering (WAXS):

    • Identify subcell packing.[1][3][4]

    • 
       form:  Strong peak at 4.6 Å.
      
    • 
       form:  Strong peaks at 3.8 Å and 4.2 Å.
      

Biological Relevance: sn-2 Specificity

OSO is a critical model molecule for nutritional studies because of its specific stereochemistry.

  • Digestion Logic: Pancreatic lipase specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions.[1]

  • Metabolic Fate:

    • OSO Digestion: Yields 2-Stearoylglycerol (2-MAG) + 2 Free Oleic Acids.[1]

    • Absorption: The 2-Stearoylglycerol is well-absorbed.[1]

    • Contrast with SOS: SOS yields 2-Oleoylglycerol + 2 Free Stearic Acids.[1] Free stearic acid has a high melting point and can form insoluble calcium soaps, leading to lower absorption.[5]

DigestionOSOOSO (Triacylglycerol)Oleic-Stearic-OleicProductsHydrolysis ProductsOSO->ProductsHydrolysisLipasePancreatic Lipase(sn-1,3 Specific)Lipase->OSOCatalysisMAG2-Stearoylglycerol(Soluble Micelle)Products->MAGFFA2 x Free Oleic Acid(High Absorption)Products->FFAAbsorptionEnterocyte Uptake(High Bioavailability)MAG->AbsorptionFFA->Absorption

Caption: Digestion pathway of OSO. Specific hydrolysis at sn-1/3 yields 2-Stearoylglycerol, facilitating high stearic acid absorption compared to free stearic acid.[1]

References

  • Sato, K., et al. (1999).[6] "Polymorphism and Mixing Phase Behavior of Major Triacylglycerols of Cocoa Butter." Journal of the American Oil Chemists' Society.[7] (Context: Detailed analysis of SOS and OSO phase behavior).

  • Bayés-García, L., et al. (2020).[1][5] "An Insight into the Solid-State Miscibility of Triacylglycerol Crystals." Crystals. Retrieved from [Link]

  • Shin, J. A., et al. (2021). "Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols." Foods.
  • Small, D. M. (1991). "The effects of glyceride structure on absorption and metabolism." Annual Review of Nutrition. (Context: sn-2 position bioavailability).

1,3-Dioleoyl-2-stearoylglycerol chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a structured triacylglycerol (TAG) characterized by a symmetrical arrangement of unsaturated oleic acid at the sn-1 and sn-3 positions and a saturated stearic acid at the sn-2 position.[1][2][3] Unlike its high-melting counterpart 1,3-distearoyl-2-oleoylglycerol (SOS)—the primary hard fat in cocoa butter—OSO is a low-melting lipid (MP ~23–25°C) often employed to modulate the plasticity and crystallization kinetics of lipid matrices in drug delivery and food systems.[1][2][3]

This guide details the physicochemical profile, polymorphic behavior, and enzymatic synthesis of OSO, providing researchers with actionable protocols for its characterization and application in Solid Lipid Nanoparticles (SLNs) and lipid-based formulations.

Physicochemical Profile

Chemical Specifications
ParameterSpecification
IUPAC Name 1,3-di-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycerol
Common Abbreviation OSO (Oleic-Stearic-Oleic)
CAS Number 2410-29-9
Molecular Formula C₅₇H₁₀₆O₆
Molecular Weight 887.47 g/mol
Physical State (20°C) Semi-solid / Soft Solid
Solubility Soluble in chloroform, hexane, toluene; slightly soluble in ethanol.[1][2][3][4]
Molecular Structure

The molecule features a glycerol backbone esterified with Stearic acid (C18:0) at the sn-2 position, flanked by Oleic acid (C18:1, cis-9) at sn-1 and sn-3.[1][2][3] This specific "Unsaturated-Saturated-Unsaturated" (U-S-U) configuration creates a "tuning fork" conformation in the crystalline state, distinct from the "chair" conformation often seen in trisaturated fats.[1][2][3]

OSO_Structure cluster_properties Structural Impact Glycerol Glycerol Backbone (C3) Oleic1 sn-1: Oleic Acid (C18:1 cis-9) Unsaturated Glycerol->Oleic1 Ester Bond Stearic2 sn-2: Stearic Acid (C18:0) Saturated Glycerol->Stearic2 Ester Bond Oleic3 sn-3: Oleic Acid (C18:1 cis-9) Unsaturated Glycerol->Oleic3 Ester Bond Note U-S-U Configuration: Low Melting Point (~23°C) High Molecular Flexibility

Figure 1: Structural topology of 1,3-Dioleoyl-2-stearoylglycerol showing the U-S-U configuration.

Thermodynamics & Polymorphism

Understanding the polymorphism of OSO is critical for drug delivery applications, as the transition from unstable to stable forms can trigger drug expulsion from lipid nanoparticles.

Polymorphic Forms and Melting Points

OSO exhibits monotropic polymorphism, crystallizing into three primary forms:


, 

, and

. Unlike SOS (which melts at ~43°C), the high oleic content of OSO depresses the melting point significantly.
PolymorphMelting Point (

)
Crystal SystemStabilityCharacteristic

(Alpha)
~ -5°C to 5°CHexagonalUnstableFormed upon rapid cooling (quenching).[1][2][3] Disordered alkyl chains.

(Beta-prime)
~ 15°COrthorhombicMetastableIntermediate packing density.[1][2][3]

(Beta)
22.7°C - 24.5°C TriclinicStableMost dense packing (T//).[1][2][3] Highest melting point.[2][3]
Phase Transition Logic

The transition from


 is irreversible and exothermic. In formulation, if OSO is used as a lipid matrix, storage above 25°C will result in melting, while storage at 4°C may induce slow polymorphic transitions affecting drug release rates.

PhaseTransition cluster_energy Thermodynamics Melt Melt (Liquid) > 25°C Alpha α-Form (Hexagonal) Unstable Melt->Alpha Rapid Cooling (Quench) BetaPrime β'-Form (Orthorhombic) Metastable Alpha->BetaPrime Heating / Time (Solid State Transition) Beta β-Form (Triclinic) Stable Solid Tm: ~23°C BetaPrime->Beta Storage / Annealing Beta->Melt Melting @ 23°C Info Gibbs Free Energy decreases: G(α) > G(β') > G(β)

Figure 2: Polymorphic transition pathway of OSO. Note the low melting point of the stable


 form.

Synthesis Protocol: Enzymatic Acidolysis

The most precise method to synthesize OSO is enzymatic acidolysis using a 1,3-regiospecific lipase.[1][2][3] This method avoids the formation of random isomers (like 1,2-dioleoyl-3-stearoyl-rac-glycerol).[1][2][3]

Reaction Logic
  • Substrate: Tristearin (SSS) - Provides the Stearic acid at sn-2.[1][2][3]

  • Acyl Donor: Oleic Acid (High purity).

  • Catalyst: sn-1,3-specific lipase (e.g., Rhizomucor miehei or Thermomyces lanuginosus immobilized).[1][2][3]

  • Mechanism: The lipase hydrolyzes fatty acids at positions 1 and 3 of SSS and esterifies them with Oleic acid, leaving the sn-2 Stearic acid intact.

Step-by-Step Protocol
  • Substrate Preparation: Mix Tristearin (SSS) and Oleic Acid in a molar ratio of 1:6 (Excess oleic acid drives equilibrium toward OSO).

  • Enzyme Addition: Add 10% (w/w) immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM).

  • Incubation:

    • Temp: 60°C (Must be above melting point of SSS, ~72°C, but high oleic acid content acts as solvent, allowing lower temps; 60-65°C is optimal for enzyme stability).

    • Time: 6–24 hours under constant agitation (200 rpm).

    • Environment: Nitrogen headspace to prevent oxidation of oleic acid.[1]

  • Filtration: Remove immobilized enzyme via vacuum filtration.[1][3]

  • Purification (Solvent Fractionation):

    • Dissolve crude mixture in Acetone (1:5 w/v).

    • Cool to 4°C: High-melting SSS and intermediate species crystallize out.[1][2][3]

    • Filter.[1][3]

    • Cool filtrate to -15°C: OSO crystallizes.[1][2][3]

    • Collect OSO crystals and wash with cold acetone.

  • Validation: Analyze via Silver Ion HPLC (Ag-HPLC) or RP-HPLC to confirm TAG species purity.

Synthesis Input Tristearin (SSS) + Oleic Acid (Excess) Bioreactor Enzymatic Acidolysis (Lipozyme RM IM) 60°C, N2 atm Input->Bioreactor 1,3-Regiospecific Exchange Crude Mixture: OSO, SSO, SSS, Free Fatty Acids Bioreactor->Crude Purification Solvent Fractionation (Acetone) Crude->Purification Remove FFAs & SSS Product Purified OSO (>95% Purity) Purification->Product

Figure 3: Enzymatic synthesis workflow for high-purity OSO.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Isopropanol (40:60 v/v).[3]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI). UV detection is poor due to weak chromophores in saturated chains.[3]

  • Retention Time Logic: Separation is based on Equivalent Carbon Number (ECN).

    • 
       (Carbon Number - 2 * Double Bonds).[1][2][3]
      
    • OSO ECN:

      
       (approximate for whole molecule calculation logic).[1][2][3]
      
    • Note: OSO elutes before SOS (ECN ~55) due to higher unsaturation.[3]

Differential Scanning Calorimetry (DSC)
  • Protocol:

    • Heat to 80°C (erase thermal history).

    • Cool at 5°C/min to -40°C (induce

      
       formation).
      
    • Hold for 5 min.

    • Heat at 5°C/min to 80°C.

  • Expected Signal: Look for an exothermic transition (recrystallization) from

    
     followed by an endothermic melting peak at ~23°C  (melting of 
    
    
    
    ).

Applications in Drug Development

Solid Lipid Nanoparticles (SLN)

OSO is used as a "soft" lipid component in binary lipid matrices (e.g., mixed with Tristearin or Cetyl Palmitate).

  • Function: Lowers the crystallinity index of the lipid core.

  • Benefit: The "imperfections" in the crystal lattice created by the U-S-U structure allow for higher drug loading capacity compared to pure tristearin (which forms a perfect crystal, expelling the drug).

  • Self-Validating Check: If the SLN dispersion shows drug expulsion (crystals in supernatant) after 1 week at 25°C, the OSO content may be too high (matrix melted) or too low (matrix too crystalline).

Cocoa Butter Equivalents (CBE)

While SOS is the hard stock, OSO is naturally present in cocoa butter (~3-5%) and affects the "snap" and melting profile. In research, OSO is used to study the eutectic effects that cause chocolate blooming (unwanted phase separation).

References

  • Kodali, D. R., et al. (1999). "Structural analyses of polymorphic transitions of sn-1,3-distearoyl-2-oleoylglycerol (SOS) and sn-1,3-dioleoyl-2-stearoylglycerol (OSO)." Journal of Lipid Research, 40, 140–151.
  • Arishima, T., et al. (1991). "Polymorphism of 1,3-dioleoyl-2-stearoylglycerol (OSO) and 1,2-dioleoyl-3-stearoylglycerol (SOO)." Journal of the American Oil Chemists' Society.
  • PubChem. (n.d.).[3] 1,3-Dioleoyl-2-stearoylglycerol Compound Summary. Retrieved from [Link]

  • Shin, J. A., et al. (2021). "Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols." Foods, 11(1). Retrieved from [Link]

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The Strategic Importance of 1,3-Dioleoyl-2-stearoylglycerol (OSO) in Advancing Dairy Science Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dioleoyl-2-stearoylglycerol (OSO), a specific triacylglycerol (TAG) found in dairy fat. This document navigates the intricate landscape of OSO's structural significance, its prevalence in dairy products, and its impact on the physicochemical properties of milk fat. We will delve into the nuanced methodologies for its analysis and synthesis, and explore its potential nutritional and physiological implications, drawing parallels with extensively studied structured lipids. This guide is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge and practical insights necessary to leverage the unique characteristics of OSO in their respective fields.

Introduction: Beyond Composition, The Architectural Significance of Triacylglycerols in Dairy Science

The composition of milk fat is a cornerstone of dairy science, influencing everything from the sensory attributes of dairy products to their nutritional value. While the overall fatty acid profile has been a traditional focus, a deeper understanding of dairy science necessitates a shift in perspective towards the specific arrangement of these fatty acids on the glycerol backbone of triacylglycerols (TAGs). This positional distribution, or stereospecificity, is not random and dictates the metabolic fate and functional properties of the fat.

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a prime example of such a structurally significant TAG. It consists of a glycerol molecule esterified with oleic acid (a monounsaturated fatty acid) at the sn-1 and sn-3 positions, and stearic acid (a saturated fatty acid) at the sn-2 position. This specific architecture confers unique properties to OSO, making it a molecule of increasing interest in dairy research and beyond. This guide will serve as an in-depth exploration of OSO, from its fundamental characteristics to its potential applications.

The Molecular Blueprint: Structure and Physicochemical Properties of OSO

The defining feature of OSO is its symmetrical, yet compositionally mixed, structure. This arrangement of fatty acids has a profound impact on its physical and chemical properties.

Chemical Structure

The chemical formula for 1,3-Dioleoyl-2-stearoylglycerol is C₅₇H₁₀₆O₆, with a molecular weight of approximately 887.45 g/mol .[[“]][2][3]

G Glycerol Glycerol Backbone sn1 sn-1: Oleic Acid (C18:1) Glycerol->sn1 Ester Bond sn2 sn-2: Stearic Acid (C18:0) Glycerol->sn2 Ester Bond sn3 sn-3: Oleic Acid (C18:1) Glycerol->sn3 Ester Bond

Caption: Molecular structure of 1,3-Dioleoyl-2-stearoylglycerol (OSO).

Physicochemical Characteristics

The presence of two unsaturated oleic acid molecules at the outer positions and a saturated stearic acid molecule in the center influences OSO's melting and crystallization behavior.[[“]] This mixed saturated-unsaturated nature contributes to the overall plasticity and melting profile of milk fat.[[“]] While specific data for pure OSO is limited, it is known to be a solid at room temperature.[[“]] Its structure is a key determinant in the complex melting and crystallization patterns observed in butter and other high-fat dairy products.[4]

PropertyDescriptionSource
Chemical Name 1,3-Dioleoyl-2-stearoyl glycerol[[“]]
Synonyms 1,3-Olein-2-stearin, TG(18:1/18:0/18:1)[[“]][2]
CAS Number 2410-29-9[[“]][5]
Molecular Formula C₅₇H₁₀₆O₆[[“]][2]
Molecular Weight 887.45 g/mol [[“]][2]
Appearance White to off-white solid[[“]]

OSO in the Dairy Matrix: Occurrence and Influencing Factors

OSO is a naturally occurring component of bovine milk fat.[[“]][2][3][5][6][7] Its concentration, however, is not static and is influenced by a variety of factors related to the animal and its environment.

Concentration in Dairy Products

While OSO is a known constituent of butterfat, precise quantitative data across a wide range of dairy products remains an area for further research.[7] The overall TAG profile of milk fat is complex, with hundreds of different molecular species.[8] The concentration of any single TAG, including OSO, is relatively low.

Factors Influencing OSO Levels

The composition of milk fat, including its TAG profile, is dynamic and influenced by several key factors:

  • Diet of the Cow: The fatty acid composition of a cow's diet directly impacts the fatty acids available for TAG synthesis in the mammary gland.[9][10][11] Diets supplemented with oils rich in oleic acid, such as soybean or linseed oil, can increase the proportion of this fatty acid in milk fat, which may in turn influence the formation of OSO.[11] Conversely, diets rich in saturated fatty acids can alter the overall saturated to unsaturated fatty acid ratio.[10]

  • Breed of the Cow: Different dairy breeds have been shown to have variations in their milk fat composition.[2][12][13][14][15] While specific data on OSO is limited, studies have shown that breeds like Jersey tend to produce milk with a higher fat content and a different fatty acid profile compared to Holsteins, which could translate to differences in OSO concentrations.[12][13][15]

  • Stage of Lactation: The composition of milk fat changes throughout the lactation cycle.[16][17][18][19][20] During early lactation, cows are often in a negative energy balance and mobilize body fat reserves, which can alter the fatty acid profile of the milk.[17][20][21] This mobilization can lead to an increase in long-chain fatty acids like stearic and oleic acid in the milk, potentially affecting the synthesis of OSO.[17][21]

Analytical Methodologies for OSO Characterization and Quantification

The accurate analysis of specific TAGs like OSO within the complex matrix of dairy fat requires sophisticated analytical techniques. The choice of method depends on the research question, with some methods providing detailed structural information and others being more suited for high-throughput quantification.

Extraction of Milk Fat

A crucial first step in the analysis of OSO is the efficient extraction of the lipid fraction from the dairy product. A modified Folch method is commonly employed for this purpose.

Protocol 1: Lipid Extraction from Dairy Samples

  • Homogenization: Homogenize a known weight of the dairy sample (e.g., 5-10g of milk or cheese) with a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Chromatographic Separation and Detection

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary techniques used for the analysis of TAGs.

4.2.1. Gas Chromatography (GC)

GC, particularly with a flame ionization detector (GC-FID), is a robust method for separating and quantifying TAGs based on their carbon number.[20][22][23][24][25]

Protocol 2: Quantification of OSO by GC-FID

  • Sample Preparation: The extracted milk fat is dissolved in a suitable solvent like hexane.[25]

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • Separation: A high-temperature, non-polar capillary column is used to separate the TAGs. A typical temperature program would start at a lower temperature and ramp up to a high temperature to elute the high molecular weight TAGs.

  • Detection: The FID detects the eluting TAGs.

  • Quantification: The concentration of OSO is determined by comparing its peak area to that of a certified reference standard.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), offers excellent separation of TAGs, including isomers.[11][18][26][27]

Protocol 3: Analysis of OSO by HPLC-MS/MS

  • Sample Preparation: The lipid extract is dissolved in an appropriate solvent mixture, such as isopropanol:acetonitrile.

  • Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of two or more solvents, such as acetonitrile, isopropanol, and water, often with additives like ammonium formate to improve ionization.[28]

  • Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used for TAG analysis.

  • Detection and Identification: The mass spectrometer is operated in tandem MS (MS/MS) mode. The parent ion corresponding to OSO is selected and fragmented to produce a characteristic fragmentation pattern, which confirms its identity and allows for quantification.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Dairy_Sample Dairy Product Extraction Lipid Extraction Dairy_Sample->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract HPLC HPLC Separation (Reversed-Phase C18) Lipid_Extract->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Acquisition MS->Data Quantification Quantification & Identification Data->Quantification

Caption: Workflow for the analysis of OSO in dairy products by HPLC-MS/MS.

Synthesis of OSO: The Role of Enzymatic Interesterification

The production of specific structured lipids like OSO is primarily achieved through enzymatic interesterification.[29][30][31][32][33] This process utilizes lipases, which are enzymes that can catalyze the exchange of fatty acids on the glycerol backbone.[29][30][31][32][33] Using a sn-1,3 specific lipase allows for the targeted placement of oleic acid at the outer positions of a glycerol molecule that has stearic acid at the sn-2 position.

Protocol 4: Hypothetical Enzymatic Synthesis of OSO

  • Substrate Preparation: A mixture of a stearic acid-rich fat source (e.g., fully hydrogenated soybean oil) and an oleic acid source (e.g., high-oleic sunflower oil) is prepared.

  • Enzymatic Reaction: An immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei) is added to the substrate mixture. The reaction is carried out in a solvent-free system at a controlled temperature (e.g., 60-70°C) with constant agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing the TAG composition using GC or HPLC.

  • Enzyme Deactivation and Purification: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The product mixture is then purified to remove free fatty acids and other byproducts, for example, through molecular distillation.

G Substrates Substrates: Stearic Acid-rich TAG Oleic Acid Reactor Bioreactor (Controlled Temperature & Agitation) Substrates->Reactor Enzyme Immobilized sn-1,3 Lipase Enzyme->Reactor Reaction Enzymatic Interesterification Reactor->Reaction Purification Product Purification (e.g., Molecular Distillation) Reaction->Purification OSO_Product Purified OSO Purification->OSO_Product

Caption: Schematic of the enzymatic synthesis of 1,3-Dioleoyl-2-stearoylglycerol (OSO).

Nutritional and Physiological Significance: A Field of Emerging Research

The nutritional implications of the positional distribution of fatty acids in TAGs are an area of active research. While direct studies on the metabolic fate of OSO are limited, valuable insights can be drawn from research on other structured lipids, particularly 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is structurally similar to OSO and has been extensively studied in the context of infant nutrition.

Digestion and Absorption

During digestion, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of TAGs.[34] This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of OSO, this would lead to the release of two molecules of oleic acid and one molecule of 2-stearoyl-glycerol. The absorption and subsequent metabolic effects of stearic acid may be influenced by its position on the glycerol backbone.[21][26][35]

Potential Health Implications

The presence of stearic acid at the sn-2 position is of particular interest. Some studies in infants suggest that saturated fatty acids at the sn-2 position are better absorbed.[26] However, studies in adults have shown conflicting results regarding the effect of stearic acid position on postprandial lipemia and fasting lipid levels.[6][26][35] The physical properties of the fat, which are influenced by the TAG structure, may play a more significant role in its digestion and absorption in adults.[6]

The research on OPO, a major component of human milk fat substitutes, has shown that its specific structure can lead to improved fatty acid and calcium absorption in infants.[5][15][36] This provides a strong rationale for further investigation into the potential benefits of OSO, particularly in specialized nutritional formulations.

Future Directions and Applications

The study of 1,3-Dioleoyl-2-stearoylglycerol is a promising frontier in dairy science and nutrition. Several avenues for future research and application are apparent:

  • Quantitative Profiling: There is a need for comprehensive studies to quantify the concentration of OSO in a wide variety of dairy products and to establish how different processing techniques affect its levels.

  • Biomarker Potential: OSO could potentially serve as a biomarker for milk fat authenticity or to trace the origin of dairy products based on the cow's diet and breed.

  • Nutritional and Clinical Trials: Well-designed clinical trials are necessary to elucidate the specific metabolic fate and health effects of OSO in humans, particularly in comparison to other TAG structures.

  • Food Technology Applications: The unique physicochemical properties of OSO could be harnessed in the development of novel food products with tailored textures and melting profiles.

Conclusion

1,3-Dioleoyl-2-stearoylglycerol is more than just another triacylglycerol in milk fat; its specific molecular architecture makes it a molecule of significant interest. From influencing the physical properties of dairy products to its potential nutritional implications, OSO represents a key area for future research. A deeper understanding of its occurrence, analysis, and functional properties will undoubtedly contribute to advancements in dairy science, food technology, and human nutrition. This guide provides a solid foundation for researchers and scientists to embark on this exciting journey of discovery.

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Methodological & Application

Application Note: A Validated GC-MS Protocol for the Precise Quantification of 1,3-Dioleoyl-2-stearoylglycerol (SOS)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in lipid analysis.

Introduction: The Significance of 1,3-Dioleoyl-2-stearoylglycerol (SOS)

1,3-Dioleoyl-2-stearoylglycerol (SOS), a triacylglycerol (TAG) with the shorthand notation TG(18:1/18:0/18:1), is a molecule of considerable interest across various scientific disciplines. Its specific structure, featuring two unsaturated oleic acid chains at the sn-1 and sn-3 positions and a saturated stearic acid chain at the sn-2 position, confers distinct physicochemical properties.[1] In the food industry, particularly in confectionery, the arrangement of fatty acids on the glycerol backbone is critical for determining the melting and tempering profiles of fats like cocoa butter, where SOS is a key component.[2][3] Beyond material science, in the realm of biomedical research and drug development, the precise quantification of specific TAGs like SOS is crucial. Alterations in TAG profiles can serve as potential biomarkers for various metabolic disorders, and understanding their cellular modulation is vital.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the detailed analysis of lipids due to its high sensitivity, resolution, and capability to identify and quantify compounds.[4][5] However, the direct analysis of intact triglycerides by GC-MS is often challenging due to their low volatility.[5] This application note provides a comprehensive, validated protocol for the quantification of SOS using GC-MS, with a focus on the derivatization of its constituent fatty acids into more volatile fatty acid methyl esters (FAMEs).

Principle of the Method: From Triglyceride to Quantifiable Esters

The core principle of this method lies in the transesterification of the triacylglycerol SOS into its constituent fatty acid methyl esters (FAMEs). This chemical derivatization is essential to increase the volatility of the analytes, making them amenable to gas chromatography.[4][5] The process involves breaking the ester bonds of the triglyceride and forming new ester bonds between the fatty acids and methanol.[5]

The resulting FAMEs—methyl oleate and methyl stearate—are then separated by the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column.[4] Following separation, the mass spectrometer ionizes the eluted FAMEs, generating charged molecules and fragments. This provides detailed structural information for confident identification and allows for precise quantification.[5]

Experimental Workflow: A Step-by-Step Guide

The quantification of SOS using GC-MS is a multi-step process that demands careful attention to detail to ensure accuracy and reproducibility. The workflow encompasses lipid extraction, derivatization to FAMEs, and finally, instrumental analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Food Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution Transesterification Acid-Catalyzed Transesterification (Methanolic HCl) Reconstitution->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for SOS Quantification by GC-MS.

Lipid Extraction: Isolating the Target Molecules

A robust lipid extraction is the foundation of accurate quantification. The Folch method is a widely recognized and reliable technique for the quantitative extraction of lipids from a variety of matrices.[6][7][8]

Protocol: Modified Folch Method

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add a pre-weighed amount of your sample (e.g., 50-100 mg of tissue homogenate or 100 µL of plasma).

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[5]

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.[5]

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for an additional 30 seconds.[5]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to clearly separate the layers.[5]

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[5]

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature to obtain the dried lipid extract.[4][5] This step is crucial to prevent oxidation and thermal degradation.[4]

Transesterification: Preparing Analytes for GC-MS

This protocol employs an acid-catalyzed transesterification method using methanolic HCl, which is effective for both free and esterified fatty acids.[9]

Protocol: Acid-Catalyzed Transesterification

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of hexane.

  • Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. Caution: This should be performed in a fume hood as the reaction is exothermic and produces HCl gas.[5][9]

  • Internal Standard Addition: Add a known amount of an appropriate internal standard. For FAME analysis, methyl heptadecanoate (C17:0) is a common choice.[5] The use of an internal standard is critical for accurate quantification as it corrects for variations during sample preparation and injection.[10]

  • Reaction: To the reconstituted lipid extract, add 1 mL of the 5% methanolic HCl reagent.[5]

  • Incubation: Securely cap the tube and heat at 80-95°C for 1 hour in a heating block or water bath.[5][6]

  • FAME Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.[5]

  • Phase Separation: Centrifuge at 1,500 x g for 5 minutes.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.[5] The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters and Data Analysis

The following table outlines typical GC-MS parameters for the analysis of FAMEs. These parameters may need to be optimized for specific instruments and applications.

Parameter Setting Rationale
GC System Agilent 7890 GC or equivalentProvides robust and reproducible chromatographic separation.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and selectivity for confident peak identification.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of FAMEs.[11]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min, constant flowEnsures reproducible retention times.
Injection Mode SplitlessMaximizes the transfer of analytes to the column for trace-level analysis.
Injector Temp. 250°CEnsures rapid volatilization of the FAMEs.
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A temperature ramp allows for the separation of FAMEs with different boiling points.[12]
MS Source Temp. 230°COptimizes ionization efficiency.[11]
MS Quad Temp. 150°CMaintains stable mass analysis.
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating characteristic mass spectra.[12]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis.[11]
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to methyl stearate and methyl oleate based on their retention times and mass spectra by comparing them to known standards or a spectral library.

  • Quantification: The quantification of each fatty acid is achieved by comparing the peak area of the analyte to the peak area of the internal standard.[10] The concentration of SOS is then calculated based on the molar ratio of stearic acid and oleic acid (1:2).

Calculation:

Concentration of SOS (µg/mL) = [(Area_Stearate / Area_IS) * (Conc_IS / RR_Stearate) + (Area_Oleate / Area_IS) * (Conc_IS / RR_Oleate)] * Molar Mass Correction

Where:

  • Area_Analyte = Peak area of the analyte (methyl stearate or methyl oleate)

  • Area_IS = Peak area of the internal standard

  • Conc_IS = Concentration of the internal standard

  • RR = Response Ratio (determined from a calibration curve)

  • Molar Mass Correction = A factor to convert the mass of the FAMEs back to the mass of the parent triglyceride, SOS.

Method Validation: Ensuring Trustworthy Results

A comprehensive method validation is imperative to ensure the reliability and accuracy of the analytical data.[7][13] The validation should assess the following parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or Eurachem.[14][15]

Validation Parameter Description Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.R² > 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments at different concentration levels.Recovery between 80-120%.[16]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).

Conclusion: A Robust Framework for SOS Quantification

This application note provides a detailed and scientifically grounded protocol for the quantification of 1,3-Dioleoyl-2-stearoylglycerol using GC-MS. By adhering to the described procedures for lipid extraction, transesterification, and instrumental analysis, researchers can achieve accurate and reproducible results. The emphasis on a thorough method validation framework ensures the integrity and trustworthiness of the generated data, which is paramount in both fundamental research and regulated environments such as drug development. The principles and protocols outlined herein can be adapted for the quantification of other triacylglycerols, providing a versatile tool for comprehensive lipid analysis.

References

  • Vertex AI Search. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
  • Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis.
  • Arabian Journal of Chemistry. (2020, August 1). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Triglycerides by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Holčapek, M., et al. (2020, February 20). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph.
  • lipidomicstandards.org. (n.d.). Method Validation.
  • Sigma-Aldrich. (n.d.). Determination of Triglycerides and Waxes in Food Products Using Cool On-Column Injection and the MET-Biodiesel Capillary Column.
  • MDPI. (2021, December 20). Advances in Lipid Extraction Methods—A Review.
  • PMC - NIH. (2016, September 13). Rapid Quantification and Validation of Lipid Concentrations within Liposomes.
  • SciELO. (2023, January 12). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples.
  • MDPI. (2023, May 4). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines.
  • ScienceDirect. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
  • Shimadzu. (n.d.). 04-JMST-202-EN A Sample Prep-Free Analysis of Triglycerides and Fatty Acids with “Smart IS+” and “SMCI+”.
  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
  • Digital CSIC. (2022, December 22). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers.
  • MDPI. (2024, April 8). Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry.
  • AOCS. (2019, July 23). High-temperature Gas Chromatography of Triacylglycerols.
  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • BenchChem. (n.d.). Application of 1,3-Distearoyl-2-oleoylglycerol in Lipidomics: Detailed Application Notes and Protocols.
  • ResearchGate. (2025, October 6). A GC/MS Method for the Rapid Determination of Disaturated Triacylglycerol Positional Isomers | Request PDF.
  • Agilent. (2011, September 23). Analysis of Free and Total Glycerol and Triglyceride Content in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides.
  • ARPI - UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in.
  • MDPI. (2023, March 11). HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction.
  • ResearchGate. (2025, August 6). Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol.
  • MDPI. (2020, November 14). Binary Phase Behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and Trilaurin (LLL).

Sources

Application Note: Quantitative Analysis of 1,3-Dioleoyl-2-stearoylglycerol (OSO) in Milk Fat by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triacylglycerols (TAGs) are the primary components of milk fat, constituting approximately 98% of its total lipid content.[1] The specific arrangement of fatty acids on the glycerol backbone defines the physical and nutritional properties of the fat.[2] 1,3-Dioleoyl-2-stearoylglycerol (OSO), a mixed-acid triacylglycerol, is a naturally occurring component of bovine milk fat.[3][4] Its unique structure, with unsaturated oleic acid at the sn-1 and sn-3 positions and saturated stearic acid at the sn-2 position, influences the melting characteristics of milk fat.[3] The accurate quantification of specific TAGs like OSO is crucial for understanding the compositional diversity of dairy lipids, for quality control in the food industry, and for research into infant nutrition, where the positional distribution of fatty acids is of paramount importance.[3][5]

Analyzing individual TAGs within the complex matrix of milk fat presents a significant analytical challenge due to the immense number of molecular species with similar physicochemical properties.[6][7] High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving these complex mixtures.[8][9] This application note details a robust and validated protocol for the quantitative analysis of OSO in milk fat using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).

Principle of the Method

The separation of triacylglycerols by RP-HPLC is governed by their partitioning between a non-polar stationary phase (typically C18) and a mobile phase of higher polarity.[10] The retention time is influenced by the total number of carbon atoms in the fatty acid chains (Carbon Number, CN) and the total number of double bonds.[10][11] Each double bond reduces the hydrophobicity of the TAG, causing it to elute earlier than a fully saturated TAG with the same carbon number.[10][11] This relationship allows for the effective separation of TAGs into groups based on their partition number (PN), where PN = CN - 2 * (number of double bonds).

Since triacylglycerols lack a strong UV chromophore, traditional UV detection is not ideal.[12] The Evaporative Light Scattering Detector (ELSD) offers a more universal detection method for non-volatile analytes like lipids.[13] The column eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte. These particles scatter a beam of light, and the amount of scattered light is proportional to the mass of the analyte.[13] This makes ELSD particularly well-suited for gradient elution methods required for complex lipid analyses.

For applications requiring the separation of positional isomers (e.g., OSO vs. SOO), silver ion HPLC (Ag-HPLC) can be employed as an orthogonal technique, as it separates TAGs based on the number, configuration, and position of double bonds.[14][15][16] However, for routine quantification of OSO in a complex but characterized matrix like milk fat, a well-optimized RP-HPLC method provides sufficient resolution.

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Milk Sample s2 Milk Fat Extraction (Rose-Gottlieb / Mojonnier) s1->s2 s3 Solvent Evaporation s2->s3 s4 Fat Dissolution & Filtration (0.2 µm PTFE) s3->s4 a1 HPLC Injection s4->a1 a2 RP-HPLC Separation (C18 Column) a1->a2 a3 ELSD Detection a2->a3 d1 Peak Identification (vs. Standard) a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Report Generation d2->d3

Caption: Overall workflow for the HPLC-ELSD analysis of OSO in milk fat.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC Grade), Acetone (HPLC Grade), n-Hexane (HPLC Grade), Diethyl Ether (ACS Grade), Petroleum Ether (ACS Grade), Ethanol (95%), Ammonium Hydroxide.

  • Standards: 1,3-Dioleoyl-2-stearoyl glycerol (OSO) standard, ≥98% purity.[3]

  • Gases: High-purity Nitrogen for ELSD.

  • Apparatus: Mojonnier or Rose-Gottlieb extraction flasks, rotary evaporator, analytical balance, vortex mixer, centrifuge, syringe filters (0.2 µm PTFE).

Detailed Experimental Protocols

Part 1: Milk Fat Extraction (Modified Rose-Gottlieb Method)

This protocol is a standard gravimetric procedure for efficiently extracting fat from milk and dairy products.[17][18]

  • Sample Preparation: Homogenize the liquid milk sample by gently inverting the container several times. If the sample is chilled, warm it to 35-40°C in a water bath to ensure fat is evenly dispersed, then cool to 20°C before weighing.[19]

  • Initial Digestion: Accurately weigh approximately 10 g of the milk sample into a Rose-Gottlieb or Mojonnier extraction flask.[20] Add 1.5 mL of ammonium hydroxide, stopper the flask, and mix thoroughly. Ammonia helps to break the protein-fat emulsion.[17]

  • Ethanol Addition: Add 10 mL of 95% ethanol, stopper, and shake for 1 minute. Ethanol prevents the formation of persistent emulsions during the subsequent extraction steps.[17]

  • First Ether Extraction: Add 25 mL of diethyl ether, stopper, and shake vigorously for 1 minute. Diethyl ether is the primary solvent for dissolving the milk fat.[17]

  • Second Ether Extraction: Add 25 mL of petroleum ether, stopper, and shake vigorously for 30 seconds. Petroleum ether helps to extract the more non-polar lipids and reduce the amount of non-fat solids in the extract.[17]

  • Phase Separation: Centrifuge the flask at 600 rpm for 30 seconds or let it stand until the upper ether layer is clear and distinctly separated from the lower aqueous layer.

  • Collection: Carefully decant the upper ether layer containing the extracted fat into a pre-weighed flat-bottom flask.

  • Repeat Extraction: Repeat the extraction process on the remaining aqueous layer, starting from the addition of diethyl ether (Step 4), at least one more time to ensure complete fat recovery. Combine the ether extracts in the same flat-bottom flask.

  • Solvent Evaporation: Evaporate the combined ether solvents using a rotary evaporator at a temperature not exceeding 40°C. Dry the flask in a hot air oven to a constant weight to determine total fat content, or proceed directly to the next step for TAG analysis.[17]

Part 2: HPLC Sample and Standard Preparation
  • Stock Solution (Sample): Dissolve the extracted milk fat residue in n-hexane to a precise final concentration of approximately 10 mg/mL.

  • Working Solution (Sample): Filter an aliquot of the stock solution through a 0.2 µm PTFE syringe filter into an HPLC vial.[6][9]

  • Standard Preparation: Prepare a stock solution of the OSO standard in n-hexane at a concentration of 1 mg/mL. Perform serial dilutions of this stock solution with n-hexane to create a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.[9]

Part 3: HPLC-ELSD Analysis

The following parameters provide a robust starting point for the separation of milk fat TAGs. Optimization may be required depending on the specific column and HPLC system used.

Parameter Value / Condition Rationale
HPLC System Agilent 1260/1290 Infinity LC or equivalentProvides stable flow and pressure for reproducible chromatography.[12][21]
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µmStandard column for TAG analysis, providing good resolution based on hydrophobicity.[9][10]
Column Temp. 30°CControls viscosity and improves peak shape; temperature can be adjusted to optimize resolution.[6][12]
Mobile Phase A AcetonitrileCommon weak solvent for non-aqueous reversed-phase chromatography.[10][12]
Mobile Phase B Acetone or Isopropanol/Hexane mixtureStronger solvent required to elute the highly retained, long-chain saturated TAGs.[6][10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Vol. 10 µL
ELSD Settings Nebulizer: 40°C, Evaporator: 90°C, Gas Flow: 1.0 SLMThese settings are a starting point; they must be optimized to ensure complete solvent evaporation without losing semi-volatile analytes.[21]

HPLC Gradient Program

Time (min)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Acetone)
0.07030
30.04060
45.04060
45.17030
55.07030

Data Analysis and Quantification

  • Peak Identification: Identify the OSO peak in the sample chromatogram by comparing its retention time with that of the injected OSO standard.

  • Calibration Curve: Plot the logarithm of the peak area versus the logarithm of the concentration for the OSO standards. The ELSD response is often non-linear and can be fitted with a logarithmic or polynomial function. A log-log plot typically yields a linear relationship.

  • Quantification: Determine the concentration of OSO in the injected sample solution using the calibration curve.

  • Calculate Final Concentration: Calculate the final concentration of OSO in the original milk fat sample using the following formula:

    C_oso (mg/g) = (C_hplc × V_dissolution) / W_fat

    Where:

    • C_hplc is the concentration from the calibration curve (mg/mL).

    • V_dissolution is the volume used to dissolve the fat extract (mL).

    • W_fat is the initial weight of the fat extract (g).

System Suitability and Validation

  • Resolution: The resolution between OSO and adjacent peaks should be ≥ 1.5 to ensure accurate quantification.

  • Repeatability: The relative standard deviation (RSD) of peak areas from six replicate injections of a mid-level standard should be ≤ 5%.

  • Linearity: The coefficient of determination (R²) for the calibration curve should be ≥ 0.998.[9]

Separation Principle Visualization

Sources

Application Notes & Protocols for the Enzymatic Synthesis of Structured Triglycerides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Lipids for Functionality

Structured triglycerides (STs), also known as structured lipids (SLs), are triacylglycerols (TAGs) that have been enzymatically or chemically modified to alter their fatty acid composition and/or their positional distribution on the glycerol backbone.[1][2] This molecular tailoring allows for the creation of lipids with enhanced nutritional, physical, and functional properties.[1][3] Unlike conventional fats and oils, STs can be designed to deliver specific fatty acids for therapeutic purposes, improve absorption, or provide specific melting profiles for food applications.[1][4] Enzymatic synthesis, primarily using lipases, has become the preferred method over chemical catalysis due to its high specificity, milder reaction conditions, and the generation of fewer byproducts.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of STs, with a focus on lipase-catalyzed reactions. We will delve into the mechanistic principles, experimental design, and analytical validation required for the successful production of these high-value lipids.

Chapter 1: Foundational Principles of Enzymatic Synthesis

The enzymatic synthesis of structured triglycerides predominantly relies on the catalytic activity of lipases (triacylglycerol hydrolases). While lipases naturally catalyze the hydrolysis of triglycerides, in low-water environments, the reaction equilibrium shifts to favor synthesis reactions like esterification and interesterification.[6]

Key Enzymatic Reactions

There are three primary enzymatic reactions employed for the synthesis of STs:

  • Acidolysis: An exchange reaction between the fatty acids of a triglyceride and a free fatty acid. This is a common method for incorporating specific fatty acids, such as medium-chain fatty acids (MCFAs), into a target oil.[6][7]

  • Interesterification: An exchange of acyl groups between two different triglycerides. This process is used to modify the physical properties of fats, such as their melting point, by rearranging the existing fatty acids.[5][8][9]

  • Esterification: The formation of an ester bond between a free fatty acid and a hydroxyl group on a glycerol, mono-, or diacylglycerol molecule. This is often employed in a "bottom-up" synthesis approach.[10]

The choice of reaction is dictated by the desired final product and the available starting materials.

The Critical Role of Lipase Specificity

Lipases exhibit different types of specificity which are crucial for the targeted synthesis of STs:

  • sn-1,3-Specific Lipases: These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. This is particularly valuable for producing Medium-Long-Medium (MLM) type STs, which often mimic the structure of human milk fat.[7][11] Common sources include Rhizomucor miehei and Thermomyces lanuginosa.[7]

  • Non-specific Lipases: These lipases act on all three positions of the glycerol backbone, leading to a more random distribution of fatty acids. Candida antarctica lipase B (often immobilized as Novozym 435) is a widely used non-specific lipase.[6][7][8]

Acyl migration, the intramolecular transfer of an acyl group, can be a competing reaction, especially with sn-1,3-specific lipases, and can lead to a loss of the desired regiospecificity.[5][6]

Chapter 2: Designing the Synthesis Strategy

A successful synthesis protocol begins with a well-defined strategy. The primary considerations are the selection of substrates and the choice between a one-step or two-step reaction pathway.

Substrate Selection and Preparation
  • Triglyceride Source: This can be any vegetable oil or animal fat. The choice depends on the desired fatty acid composition at the sn-2 position for MLM synthesis, or the overall desired properties for interesterification.

  • Acyl Donors: These can be free fatty acids (for acidolysis) or another triglyceride (for interesterification). The purity of the acyl donor is critical for achieving a high incorporation rate and a clean product profile.

  • Glycerol: Used in esterification reactions, typically with free fatty acids, to build the triglyceride molecule from the ground up.

All substrates should be of high purity and low in water content to favor the synthesis reaction.

One-Step vs. Two-Step Synthesis

The choice between a one-step or two-step process depends on the desired purity of the final ST and the nature of the starting materials.

  • One-Step Synthesis: This involves a direct reaction between the substrates, for example, the acidolysis of a vegetable oil with caprylic acid. It is a more straightforward process but may result in a more complex mixture of products.

  • Two-Step Synthesis: This approach offers greater control and can lead to a purer final product.[2][12][13] A common two-step process for MLM synthesis involves:

    • Alcoholysis: An sn-1,3-specific lipase is used to remove the fatty acids from the sn-1 and sn-3 positions of the starting triglyceride, producing sn-2 monoacylglycerols (2-MAGs).[12][14]

    • Esterification: The purified 2-MAGs are then esterified with the desired fatty acids (e.g., MCFAs) using either a specific or non-specific lipase to form the target MLM-structured triglyceride.[2][12][13]

The following diagram illustrates the two-step synthesis approach for an MLM-structured triglyceride.

Two_Step_Synthesis cluster_0 Step 1: Alcoholysis cluster_1 Step 2: Esterification Start_TAG Starting Triglyceride (L-L-L) Lipase1 sn-1,3-Specific Lipase + Alcohol (e.g., Ethanol) Start_TAG->Lipase1 MAG sn-2 Monoacylglycerol (2-MAG) + Fatty Acid Ethyl Esters Lipase1->MAG Purified_MAG Purified 2-MAG MAG->Purified_MAG Purification Lipase2 Lipase + Medium-Chain Fatty Acids (MCFAs) Purified_MAG->Lipase2 Final_ST MLM Structured Triglyceride (M-L-M) Lipase2->Final_ST

Caption: Workflow for two-step enzymatic synthesis of MLM structured triglycerides.

Chapter 3: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of structured triglycerides.

Protocol 1: One-Step Acidolysis for MLM Synthesis

This protocol describes the synthesis of an MLM-type structured triglyceride via acidolysis of a high-oleic sunflower oil with capric acid, catalyzed by an immobilized sn-1,3-specific lipase.

Materials:

  • High-oleic sunflower oil (low in free fatty acids)

  • Capric acid (≥98% purity)

  • Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM)

  • n-hexane (analytical grade)

  • Molecular sieves (3Å)

  • Shaking incubator or stirred-batch reactor

  • Nitrogen gas

Methodology:

  • Substrate Preparation: Prepare a reaction mixture with a molar ratio of sunflower oil to capric acid of 1:2 to 1:4.[11] For a 1:4 ratio, combine the appropriate amounts of oil and capric acid in a screw-capped flask.

  • Solvent Addition (Optional): For a solvent-based reaction, add n-hexane to dissolve the substrates. Note that solvent-free systems are often preferred for food applications.[10][15][16]

  • Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% (w/w) of the total substrate weight.

  • Water Control: Add activated molecular sieves to the reaction mixture to remove any water produced during the reaction, which can drive the equilibrium towards synthesis.[13]

  • Reaction Incubation: Seal the flask, flush with nitrogen to prevent oxidation, and place it in a shaking incubator at 45-60°C.[11] The reaction time can range from 8 to 48 hours.[3]

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress by analyzing the fatty acid composition using Gas Chromatography (GC).

  • Enzyme Deactivation and Removal: Once the desired level of incorporation is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.[5]

  • Product Purification: The crude product will contain the structured triglyceride, unreacted substrates, and byproducts. Free fatty acids can be removed by neutralization with an alkaline solution followed by washing, or by molecular distillation.[8][13]

Protocol 2: Two-Step Synthesis of a Pure MLM-ST

This protocol outlines the synthesis of a high-purity MLM-ST using a two-step approach.

Step 1: Alcoholysis to Produce sn-2 Monoacylglycerols

  • Reaction Setup: Combine the starting oil (e.g., peanut oil) with dry ethanol in an organic solvent like n-hexane.[12][14]

  • Enzyme Addition: Add an sn-1,3-specific lipase (e.g., from Rhizomucor miehei).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.

  • Purification of 2-MAGs: After the reaction, the 2-MAGs are purified from the reaction mixture, often by crystallization at low temperatures.[12][14]

Step 2: Esterification of 2-MAGs with MCFAs

  • Reaction Setup: Dissolve the purified 2-MAGs and the desired MCFA (e.g., caprylic acid) in a suitable solvent or in a solvent-free system.[2][12][13]

  • Enzyme Addition: Add a lipase (non-specific lipases like Novozym 435 are often efficient for this step).[7]

  • Incubation and Purification: Follow the incubation and purification steps as outlined in Protocol 1.

Analytical Validation

A self-validating protocol requires robust analytical methods to confirm the structure and purity of the synthesized triglycerides.

  • Gas Chromatography (GC): Used to determine the fatty acid composition of the final product and to monitor the incorporation of the new fatty acids.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different classes of lipids in the reaction mixture (TAGs, DAGs, MAGs, FFAs).[14]

  • sn-2 Positional Analysis: This is a critical step to confirm the successful synthesis of an MLM-structured lipid. It involves the hydrolysis of the sn-1 and sn-3 fatty acids using pancreatic lipase, followed by GC analysis of the resulting 2-MAGs.

Chapter 4: Optimizing Reaction Parameters

The efficiency of enzymatic synthesis is influenced by several parameters that must be optimized for each specific system.

ParameterRationale and Typical RangePotential Impact on Yield and Specificity
Temperature Must be high enough for substrates to be liquid but not so high as to denature the enzyme. Typically 40-70°C.[8][15]Higher temperatures can increase reaction rates but may also promote acyl migration and reduce enzyme stability.
Substrate Molar Ratio A higher molar ratio of the acyl donor can drive the reaction towards higher incorporation. Ratios of 1:2 to 1:4 (TAG:FFA) are common.[8][11]An excess of free fatty acids can sometimes inhibit the enzyme.
Enzyme Concentration Higher concentrations generally lead to faster reaction rates. Typically 4-10% (w/w) of substrates.[8]Cost is a major consideration, as enzymes can be expensive.
Water Content A small amount of water is necessary for lipase activity, but excess water will promote hydrolysis.[6]Optimal water activity must be carefully controlled, often through the use of molecular sieves or vacuum.[15]
Mixing/Agitation Ensures proper contact between the substrates and the immobilized enzyme. Stirring speeds of 200-600 rpm are often used.[15]Inadequate mixing can lead to mass transfer limitations and slower reaction rates.

The following diagram illustrates the interplay of key reaction parameters.

Reaction_Parameters Yield Product Yield & Specificity Temp Temperature Temp->Yield Enzyme Enzyme Load Temp->Enzyme Stability Ratio Substrate Ratio Ratio->Yield Enzyme->Yield Water Water Activity Water->Yield Water->Enzyme Activity Mixing Agitation Mixing->Yield

Caption: Key parameters influencing the outcome of enzymatic triglyceride synthesis.

Conclusion

The enzymatic synthesis of structured triglycerides offers a powerful and precise method for creating novel lipids with tailored functionalities. By understanding the underlying principles of lipase catalysis and carefully controlling reaction parameters, researchers can design and execute robust protocols for the production of high-value STs for applications in the food, pharmaceutical, and nutraceutical industries. The protocols and guidelines presented here provide a solid foundation for the development and optimization of these innovative processes.

References

  • Mattioli 1885. (2015). Structured lipids: methods of production, commercial products and nutraceutical characteristics. Progress in Nutrition, 17(3), 198-213. Available from: [Link]

  • MDPI. (2024). Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat. Available from: [Link]

  • Food Technology and Biotechnology. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Available from: [Link]

  • PubMed. (2013). Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice. Molecules, 18(4), 3733-44. Available from: [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed synthesis of structured lipids in polar solvents. Available from: [Link]

  • SciSpace. (2019). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids. Available from: [Link]

  • JAOCS. (2001). Enzymatic synthesis of low-calorie structured lipids in a solvent-free system. 78, 291–296. Available from: [Link]

  • PubMed. (2020). Evaluation of enzymatic interesterification in structured triacylglycerols preparation: a concise review and prospect. Critical Reviews in Food Science and Nutrition, 61(14), 2304-2315. Available from: [Link]

  • AOCS. (1998). Two-Step Enzymatic Reaction for the Synthesis of Pure Structured Triacylglycerides. Journal of the American Oil Chemists' Society, 75(6), 701-707. Available from: [Link]

  • MDPI. (2023). Solvent-Free Enzymatic Synthesis of Dietary Triacylglycerols from Cottonseed Oil in a Fluidized Bed Reactor. Available from: [Link]

  • Taylor & Francis Online. (2020). Evaluation of enzymatic interesterification in structured triacylglycerols preparation: a concise review and prospect. Available from: [Link]

  • SciSpace. (2008). Enzymatic interesterification of structured lipids containing conjugated linoleic acid with palm stearin for possible margarine. European Journal of Lipid Science and Technology, 110(12), 1102-1108. Available from: [Link]

  • Neliti. (n.d.). Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. Available from: [Link]

  • ResearchGate. (2025). Synthesis of symmetrical structured triglycerides via a bottom-up process. Available from: [Link]

  • MDPI. (2024). Two-Step Enzymatic Synthesis of Structured Triacylglycerols from ARASCO© and Coconut Oil. Available from: [Link]

  • ITB Journal. (n.d.). Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. Available from: [Link]

  • Springer. (n.d.). Enzymatic Synthesis of Structured Triglycerides. Available from: [Link]

  • Google Patents. (2024). WO2023076737A1 - Triglycerides and structured lipids from short- and medium-chain fatty acids.
  • MDPI. (2022). Enzymatic Interesterification. Encyclopedia. Available from: [Link]

  • ResearchGate. (2025). Two-Step Enzymatic Reaction for the Synthesis of Pure Structured Triacylglycerols. Available from: [Link]

  • PubMed. (1999). Enzymatic synthesis of medium-chain triglycerides in a solvent-free system. Applied Biochemistry and Biotechnology, 77-79, 759-70. Available from: [Link]

Sources

Mass spectrometry fragmentation of 1,3-Dioleoyl-2-stearoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Regiospecific Analysis of 1,3-Dioleoyl-2-stearoylglycerol (OSO) by ESI-MS/MS

Executive Summary

The precise characterization of triacylglycerol (TAG) regioisomers is critical in lipidomics, food chemistry, and pharmaceutical formulation, as the bioavailability and metabolic fate of fatty acids are dictated by their stereospecific position (


-1, 

-2, or

-3) on the glycerol backbone. This guide details the mass spectrometric differentiation of 1,3-Dioleoyl-2-stearoylglycerol (OSO) from its regioisomer 1,2-Dioleoyl-3-stearoylglycerol (OOS/SOO) .

We utilize Electrospray Ionization (ESI) with tandem mass spectrometry (MS/MS), focusing on the differential fragmentation energetics of ammoniated (


) and lithiated (

) adducts.[1] The protocol establishes that the loss of fatty acids from the

-1/3 positions is energetically favored over the

-2 position, providing a robust "Ratio Rule" for structural assignment.

Chemical Context & Challenge

  • Target Molecule: 1,3-Dioleoyl-2-stearoylglycerol (OSO)

  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): 886.7990 Da

  • Key Isomeric Challenge: Differentiating OSO (symmetric) from asymmetric isomers like SOO or OOS.

In OSO, the saturated Stearic acid (C18:0) occupies the sterically distinct


-2 position, while unsaturated Oleic acids (C18:1) occupy 

-1 and

-3.[2][3][4][5] In standard LC-MS without specific fragmentation protocols, these isomers co-elute or show identical molecular ions, necessitating MS/MS diagnostic fragment analysis.

Experimental Protocol

Reagents and Sample Preparation
  • Solvent A: Acetonitrile/Water (60:40 v/v) + 10 mM Ammonium Formate.

  • Solvent B: Isopropanol/Acetonitrile (90:10 v/v) + 10 mM Ammonium Formate.

  • Lithium Additive (Optional for Confirmation): 1 mM Lithium Acetate in Methanol (replace Ammonium Formate if performing direct infusion for

    
    -2 confirmation).
    
  • Sample Concentration: 10 µg/mL in Methanol/Chloroform (2:1).

LC-MS/MS Conditions (Standard Workflow)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode.

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) or C30 (for enhanced isomeric separation).

  • Precursor Ion Selection:

    • Target the Ammonium adduct:

      
       
      
    • (Alternative) Lithium adduct:

      
      
      
Analytical Workflow Diagram

Workflow Sample Lipid Extract (OSO Mixture) LC RP-HPLC Separation (C18/C30 Column) Sample->LC Injection ESI ESI Source (+ mode, NH4+ or Li+) LC->ESI Elution MS1 MS1 Selection Precursor: m/z 904.8 (NH4+) ESI->MS1 Ionization CID Collision Induced Dissociation (CID) MS1->CID Isolation MS2 MS2 Detection DAG Fragments CID->MS2 Fragmentation Analysis Ratio Analysis (sn-1/3 vs sn-2) MS2->Analysis Quantification

Caption: Step-by-step workflow for the isolation and fragmentation analysis of OSO TAGs.

Results & Discussion: Fragmentation Logic

The "Preferential Loss" Mechanism

The differentiation of OSO relies on the energetic disparity between cleaving fatty acids at the "outer" positions (


-1/3) versus the "inner" position (

-2).
  • Rule: Upon Collisional Induced Dissociation (CID), the loss of fatty acids from

    
    -1 and 
    
    
    
    -3 is kinetically favored over
    
    
    -2 due to steric accessibility and lower activation energy thresholds.
  • Adduct Behavior:

    • 
      :  Loses 
      
      
      
      + Free Fatty Acid (RCOOH) to form a Diacylglycerol (DAG) cation
      
      
      .
    • 
      :  Loses Free Fatty Acid (RCOOH) or Lithium Salt (RCOOLi).[6][7]
      
Theoretical Fragmentation of OSO ( -1: Oleic, -2: Stearic, -3: Oleic)

When the precursor


  is fragmented, two primary pathways compete:
  • Pathway A (Major): Loss of

    
    -1 or 
    
    
    
    -3 (Oleic Acid)
    • Neutral Loss: Ammonia (17) + Oleic Acid (282) = 299 Da.

    • Resulting Fragment:

      
      .
      
    • Fragment Mass:

      
      .
      
    • Observation: Since there are two Oleic acids at the favored

      
      -1/3 positions, this peak will be the Base Peak (100%) .
      
  • Pathway B (Minor): Loss of

    
    -2 (Stearic Acid) 
    
    • Neutral Loss: Ammonia (17) + Stearic Acid (284) = 301 Da.

    • Resulting Fragment:

      
      .
      
    • Fragment Mass:

      
      .
      
    • Observation: Loss from

      
      -2 is energetically disfavored. This peak will be of low abundance  (<15-20% relative to base peak).
      
Comparison: OSO vs. SOO
FeatureOSO (1,3-Dioleoyl-2-stearoyl) SOO (1-Stearoyl-2,3-dioleoyl)

-1/3 Occupancy
Oleic / OleicStearic / Oleic

-2 Occupancy
StearicOleic
Major Loss (

-1/3)
Oleic Acid (High Abundance)Stearic Acid AND Oleic Acid (Both High)
Minor Loss (

-2)
Stearic Acid (Low Abundance)Oleic Acid (Low Abundance)
Diagnostic Ratio Peak 605 (

) >>> Peak 603 (

)
Peak 603 (

)

Peak 605 (

)
Fragmentation Pathway Diagram

Fragmentation Precursor Precursor [M+NH4]+ m/z 904.8 (OSO) TS_Outer Transition State A (Loss of sn-1/3 Oleic) Precursor->TS_Outer Energetically Favored (- NH3, - Oleic Acid) TS_Inner Transition State B (Loss of sn-2 Stearic) Precursor->TS_Inner Sterically Hindered (- NH3, - Stearic Acid) Frag_Major MAJOR FRAGMENT [DAG]+ (Stearic/Oleic) m/z 605.3 TS_Outer->Frag_Major Frag_Minor MINOR FRAGMENT [DAG]+ (Oleic/Oleic) m/z 603.3 TS_Inner->Frag_Minor

Caption: Mechanistic pathway showing the preferential loss of sn-1/3 fatty acids in OSO fragmentation.

References

  • Lipid Maps Structure Database. 1,3-dioleoyl-2-stearoyl-glycerol. Available at: [Link]

  • Hsu, F. F., & Turk, J. (1999). Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument. Journal of the American Society for Mass Spectrometry, 10(7), 587-599.[2] Available at: [Link]

  • Holčapek, M., et al. (2015). Determination of triacylglycerol regioisomers using differential mobility spectrometry. Journal of Chromatography A. Available at: [Link]

  • Mottram, H. R., & Evershed, R. P. (1996). Structure analysis of triacylglycerol positional isomers using atmospheric pressure chemical ionisation mass spectrometry. Tetrahedron Letters, 37(47), 8593-8596. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Triglyceride Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) of Triglyceride Isomers

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction: The "Lipidomic Maze"

Welcome to the technical support hub for lipid separations. If you are here, you are likely facing the "critical pair" problem: triglycerides (TGs) that co-elute because their hydrophobic volumes are nearly identical, or positional isomers (e.g., sn-OPO vs. sn-OOP) that defy standard C18 resolution.

Separating triglycerides is not just about chromatography; it is about managing molecular shape recognition . This guide moves beyond basic protocols to address the mechanistic failures that cause co-elution.

Module 1: The "Critical Pair" Nightmare (Co-elution)

Q: Why do different triglycerides elute at the exact same time on my C18 column?

The Technical Reality: In Non-Aqueous Reversed-Phase (NARP) HPLC, separation is governed by the Equivalent Carbon Number (ECN) , sometimes called the Partition Number (PN). The hydrophobic retention of the acyl chains is counteracted by the polarity of double bonds.

The Governing Equation:



  • CN: Total Carbon Number (sum of all 3 acyl chains).

  • DB: Total Double Bonds.

The Problem: Consider LLL (Linolein, C18:2 x 3) and OOL (Olein-Olein-Linolein).

  • LLL: CN = 54, DB = 6.

    
    
    
  • OLL: CN = 54, DB = 5.

    
    
    
  • POP (Palmitin-Olein-Palmitin): CN = 50, DB = 1.

    
    .
    

TGs with the same ECN (e.g., ECN 42) will co-elute or overlap significantly on standard monomeric C18 phases.

Troubleshooting Protocol: Breaking the Critical Pair

Step 1: Switch to Propionitrile (The "Selectivity Tuner") Acetonitrile (ACN) is the standard weak solvent, but Propionitrile (PN) alters the selectivity for double bonds.

  • Action: Replace 100% ACN with a blend of ACN:Propionitrile (50:50) in Mobile Phase A.

Step 2: Optimize Temperature

  • Standard Logic: Higher temp = sharper peaks.

  • TG Logic: Lower temperature (10–20°C) increases the rigidity of the stationary phase, enhancing shape selectivity for isomers with kinks (double bonds).

Module 2: Positional Isomers (sn-POS vs. sn-SOP)

Q: I can separate by chain length, but I cannot resolve positional isomers (e.g., OOP vs. OPO).

The Diagnosis: Standard monomeric C18 columns function like a "liquid" surface; they partition based on total hydrophobicity. Positional isomers have identical ECNs and nearly identical hydrophobicity. To separate them, you need a phase that recognizes molecular geometry (shape).

The Solution: Polymeric C30 Stationary Phases Polymeric bonding creates a rigid, ordered "slot" structure.

  • OPO (Symmetrical): The kink (Oleic) is in the middle. The molecule is "tuning fork" shaped.

  • OOP (Asymmetrical): The kink is on the end. The molecule is "chair" shaped.

  • Result: The C30 phase allows the linear "tuning fork" shape to penetrate deeper into the pores than the "chair" shape, resulting in different retention times.

Comparative Data: Column Selectivity
FeatureMonomeric C18Polymeric C18C30 (Triacontyl)
Primary Mechanism Hydrophobic PartitioningHydrophobicity + StericShape Selectivity (Steric)
ECN Separation ExcellentExcellentGood
Positional Isomer Resolution (

)
< 0.5 (Co-elution)0.8 - 1.2 (Partial)> 1.5 (Baseline)
Optimum Temp 30-50°C20-30°C10-20°C
Visualizing the Workflow

TGSeparationLogic Start Start: Triglyceride Mixture CalcECN Calculate ECN (CN - 2*DB) Start->CalcECN CheckRes Are Critical Pairs Resolved? CalcECN->CheckRes Positional Are Positional Isomers (OPO vs OOP) Critical? CheckRes->Positional No MethodC18 Use Monomeric C18 Mobile Phase: ACN/IPA CheckRes->MethodC18 Yes MethodC30 Use Polymeric C30 Temp: 10-15°C Positional->MethodC30 Yes (Regioisomers) MethodAg Use Silver-Ion (Ag+) HPLC For Geometric (cis/trans) Isomers Positional->MethodAg Yes (Double Bond Geometry) End Identified Isomers MethodC18->End Analyze MethodC30->End Analyze MethodAg->End Analyze

Caption: Decision matrix for selecting the correct stationary phase based on isomer complexity.

Module 3: Detection Challenges

Q: My UV baseline is flat. Where are my peaks?

The Issue: Triglycerides lack chromophores. They have weak absorption at 205–210 nm, but this region is plagued by mobile phase noise (especially if using Acetone or IPA).

The Fix: Universal Detection (ELSD or CAD) You must use an evaporative detector.

  • ELSD (Evaporative Light Scattering Detector):

    • Pros: Universal, gradient compatible.

    • Cons: Non-linear response (exponential). Do not use for quantitation without a log-log calibration curve.

  • CAD (Charged Aerosol Detector):

    • Pros: More sensitive than ELSD, linear response over wider range, uniform response factor (mass-dependent, not structure-dependent).[1][2]

Protocol: Optimizing ELSD for TGs
  • Drift Tube Temp: Set to 40–50°C. (Too high = semi-volatile TGs evaporate; Too low = noisy baseline).

  • Gas Flow (N2): 1.6 L/min (Standard).

  • Mobile Phase Volatility: Ensure both Mobile Phase A and B are fully volatile. Avoid phosphate buffers; use Ammonium Formate/Acetate if MS coupling is required.

Module 4: The "Silver Bullet" (Silver-Ion Chromatography)

Q: I need to separate cis vs. trans isomers or saturated vs. unsaturated TGs strictly.

The Technique: Silver-Ion Chromatography (Ag-HPLC) uses weak


-complexation between silver ions (

) impregnated in the column and the

-electrons of the double bonds.[3]

Mechanism: Retention is strictly governed by the number and geometry of double bonds, independent of chain length.

  • Elution Order: SSS (Saturated)

    
     SSO 
    
    
    
    SOO
    
    
    OOO.
  • Geometry: Trans double bonds form weaker complexes than cis bonds, so trans-isomers elute earlier.

Experimental Setup (Ag-HPLC):

  • Column: Commercial Ag-Ion column (e.g., ChromSpher Lipids) or Cation-Exchange column loaded with

    
    .
    
  • Mobile Phase: Hexane/Isopropanol/Acetonitrile.

    • Warning: Do not use water. It strips the silver ions.

  • Gradient: Increase Acetonitrile concentration to elute highly unsaturated species.

Summary of Recommended Method (NARP-C30)

For the highest probability of success separating positional isomers:

  • Column: C30 (Polymeric), 250 x 4.6 mm, 3 µm.

  • Temperature: 10°C (Critical for shape recognition).

  • Flow Rate: 0.8 mL/min.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 2-Propanol (IPA) / Hexane (5:4 v/v).

  • Gradient:

    • 0 min: 100% A

    • 60 min: 40% A / 60% B

    • (Slope: 1% B per minute).

References

  • Holčapek, M., et al. (2015). "Regio- and Stereospecific Analysis of Triacylglycerols." Journal of Chromatography A. Link

  • Nikolova-Damyanova, B. (2019). "Introduction to Silver Ion Chromatography." AOCS Lipid Library. Link

  • Gotoh, N., et al. (2011). "Enantiomeric separation of asymmetric triacylglycerol by recycle high-performance liquid chromatography with chiral column." Journal of Chromatography A. Link

  • Leskinen, H., et al. (2008).[4] "Regioisomeric structure determination of alpha- and gamma-linolenoyldilinoleoylglycerol." Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" AnalyteGuru. Link

Sources

Technical Support Center: High-Fidelity Synthesis of 1,3-Dioleoyl-2-stearoylglycerol (SOS)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Minimizing Acyl Migration (Isomerization) Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division

Executive Summary

Synthesizing 1,3-Dioleoyl-2-stearoylglycerol (SOS) is a battle against thermodynamics. While 1,3-specific lipases provide the kinetic selectivity to place stearic acid at the outer positions, the thermodynamically stable state is often a randomized mixture including the asymmetric isomer 1,2-dioleoyl-3-stearoyl-rac-glycerol (OSS).

This guide is not a standard SOP. It is a system designed to maintain the "Kinetic Trap"—keeping the reaction in the desired regiospecific state and preventing the sn-2 oleic acid from migrating to the sn-1/3 positions during synthesis and, critically, during purification.

Module 1: The Mechanistic Landscape

The Enemy: Acyl Migration In triacylglycerols (TAGs), the sn-2 position is secondary and sterically hindered. However, in the presence of heat, protons (acid catalysis), or active support matrices, the fatty acid at sn-2 can form a five-membered ring intermediate with the adjacent hydroxyl groups (in partial glycerides), leading to a shift to the primary sn-1 or sn-3 positions.

Visualizing the Threat The following diagram illustrates the divergence between the desired enzymatic pathway and the undesired physicochemical migration.

AcylMigration Substrate Substrate (Triolein + Stearic Acid) Inter Intermediate (1,2-DAG / 2-MAG) Substrate->Inter Lipase Hydrolysis (1,3-Specific) SOS Target: SOS (1,3-Dioleoyl-2-stearoyl) Inter->SOS Esterification (Kinetic Control) Isomer Impurity: OSS (1,2-Dioleoyl-3-stearoyl) Inter->Isomer Acyl Migration (Thermodynamic Drift) SOS->Isomer Post-Reaction Isomerization (Heat/Acid)

Caption: The "Kinetic Trap" strategy aims to maximize the Green path while suppressing the Red dashed pathways driven by entropy and thermal energy.

Module 2: The "Golden Path" Protocol

Methodology: Enzymatic Acidolysis (Solvent-Free) Rationale: Solvent-free systems maximize substrate concentration and reduce downstream processing steps where migration often occurs.

Phase 1: System Preparation
  • Enzyme Selection: Use Rhizopus delemar or Mucor miehei lipase immobilized on a non-acidic carrier (e.g., Lipozyme RM IM).

    • Why: These lipases possess strict 1,3-regiospecificity.[1] Avoid non-specific lipases (e.g., Candida antarctica Lipase B) which will randomize the TAG.

  • Substrate Pre-treatment:

    • High-Oleic Sunflower Oil (HOSO) or Triolein : Must be peroxide-free (PV < 1 meq/kg). Oxidation products catalyze migration.

    • Stearic Acid: Use >95% purity to minimize downstream fractionation needs.

  • Water Activity (

    
    ) Equilibration (CRITICAL): 
    
    • Equilibrate enzyme and substrates to

      
       using saturated salt solutions (e.g., LiCl or MgCl2) in a desiccator for 24 hours.
      
    • Why:

      
       kills enzyme activity. 
      
      
      
      promotes hydrolysis (increasing DAGs) and subsequent acyl migration.
Phase 2: The Reaction
ParameterSet PointTechnical Justification
Molar Ratio 1:4 (TAG:Free Fatty Acid)Drives equilibrium toward SOS via mass action.
Temperature 50°C - 55°CBalance between enzyme activity and migration kinetics. Do not exceed 60°C.
Agitation 200-300 RPMMinimize shear stress on the immobilized enzyme support (fines promote migration).
Time 6 - 24 HoursStop immediately upon reaching equilibrium. Extended residence time favors isomerization.
Phase 3: Termination
  • Filtration: Remove enzyme immediately via vacuum filtration.

  • Thermal Shock: Do not heat kill. The presence of the support matrix at high temps causes migration. Physical removal is mandatory.

Module 3: Troubleshooting Hub (FAQs)

Q1: My SOS yield is decent, but I see high levels of 1,2-DAGs and 1,3-DAGs. Why?

  • Diagnosis: Your water activity (

    
    ) is likely too high (>0.4).
    
  • The Fix: The lipase is prioritizing hydrolysis over esterification. Introduce a molecular sieve (3Å or 4Å) into the reaction vessel after the first hour. This scavenges the water produced during esterification without stripping the essential hydration layer of the enzyme.

Q2: The reaction looked good, but after silica column purification, my isomer ratio (SOS:OSS) ruined.

  • Diagnosis: "Silica Acidity." Standard silica gel is slightly acidic (pH 4-5). This acidity catalyzes acyl migration, especially if the elution is slow.

  • The Fix:

    • Neutralize: Wash your silica with buffer or use Neutral Alumina instead.

    • Boric Acid Impregnation: Use boric acid-impregnated silica (approx 5-10%). Boric acid complexes with the diol system, locking the configuration and preventing the cyclic intermediate required for migration.

Q3: Can I use molecular distillation to remove the free fatty acids (FFA)?

  • Diagnosis: Risky. Molecular distillation requires high temperatures (>160°C).

  • The Fix: Yes, but you must operate at extreme vacuum (<0.01 mbar) to keep the temperature as low as possible. Residence time on the heating surface must be seconds (Short-Path Distillation). If your equipment cannot hold deep vacuum, use solvent extraction (deacidification) at low temp instead.

Module 4: Purification & Analysis

The Purification Workflow (Low-Migration)

  • Deacidification: Solvent extraction using weak alkaline wash (Na2CO3) at <30°C. Avoid strong caustic (NaOH) which can induce saponification and migration.

  • Fractionation: Solvent fractionation in acetone at 4°C to crystallize stearin fractions (SOS/POS) away from liquid oils (OOO).

Analytical Validation: Silver Ion HPLC (Ag-HPLC) Standard C18 HPLC cannot separate SOS from OSS (they have the same Equivalent Carbon Number). You must use Ag-HPLC.

  • Principle: Separation based on the number and position of double bonds.[2]

  • Column: ChromSpher Lipids or Nucleosil Ag+.

  • Mobile Phase: Hexane/Acetonitrile/Isopropanol (gradient).

  • Detection: ELSD (Evaporative Light Scattering Detector).[3]

Decision Tree for Process Failure

Troubleshooting Start Problem Detected: Low SOS Purity CheckDAG Are DAGs > 10%? Start->CheckDAG CheckIsomer Is OSS (Isomer) > 5%? CheckDAG->CheckIsomer No WaterIssue Issue: Water Activity High Action: Add Molecular Sieves CheckDAG->WaterIssue Yes TempIssue Issue: Reaction Temp > 60°C Action: Lower Temp to 50°C CheckIsomer->TempIssue Yes (Pre-Purification) PurificationIssue Issue: Acidic Purification Action: Switch to Neutral Alumina CheckIsomer->PurificationIssue Yes (Post-Purification)

Caption: Diagnostic flow for identifying the root cause of low SOS yield or purity.

References
  • Bornscheuer, U. T. (1995). Enzymatic catalytic conversion of fatty acids and their derivatives. Enzyme and Microbial Technology.

  • Xu, X. (2000). Production of specific-structured triacylglycerols by lipase-catalyzed reactions: a review. European Journal of Lipid Science and Technology.

  • Holčapek, M., et al. (2010). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A.

  • Shimada, Y., et al. (1996). Enzymatic synthesis of structured lipid containing arachidonic and palmitic acids. Journal of the American Oil Chemists' Society.[4]

  • Iwasaki, Y., & Yamane, T. (2000). Enzymatic synthesis of structured lipids. Journal of Molecular Catalysis B: Enzymatic.

Sources

Technical Support Center: Stabilization of 1,3-Dioleoyl-2-stearoylglycerol (OSO) Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Polymorphic Stabilization, Crystallization Kinetics, and Molecular Compound Formation.

Mission Statement

You are working with 1,3-Dioleoyl-2-stearoylglycerol (OSO) , a symmetrical di-unsaturated triacylglycerol (TAG).[1][2] Unlike its high-melting counterpart SOS (Cocoa Butter), OSO presents unique challenges because its stable


-form melts near ambient temperature (~22–25°C), making it prone to "oiling out" or rapid polymorphic transitions during storage.

This guide moves beyond basic textbook definitions to address the kinetic vs. thermodynamic battles you face in the lab. We focus on stabilizing specific polymorphs for applications in lipid nanoparticles (SLNs), structured emulsions, and confectionery fats.

Module 1: Characterization & Identification

User Query: "I’m seeing shifting endotherms on my DSC. How do I definitively identify which OSO polymorph I have?"

Scientist Response: OSO exhibits a monotropic polymorphism where the transition flows from the least stable (


) to the most stable (

). Because OSO has a lower melting point than saturated fats, your thermal history is critical.
Standard Reference Data: OSO Polymorphs

Note: Exact values depend on purity and heating rates (typically 5°C/min).

PolymorphMelting Point (

)
StabilityChain PackingIdentification Key (XRD)

(Alpha)
~ -5°C to 5°CMetastableHexagonalSingle peak at 4.15 Å

(Beta Prime)
~ 12°C to 18°CIntermediateOrthorhombicDoublet at 4.2 Å and 3.8 Å

(Beta)
~ 22°C to 25°CStableTriclinicStrong peak at 4.6 Å

Critical Diagnostic: If your DSC shows an exotherm immediately following a melt, you are observing a melt-mediated transition (e.g.,


 melting and recrystallizing into 

).
Workflow: Polymorph Identification Logic

Use this decision tree to interpret your thermal analysis data.

OSO_Identification alpha Alpha (α) Form (Low Stability) transition Melt-Mediated Transition (Sample is unstable) alpha->transition Recrystallization Exotherm? betaprime Beta Prime (β') Form (Desired for Texture) beta Beta (β) Form (Thermodynamic Stable) start Start: DSC Heating Scan (5°C/min) dsc_check Peak Temperature? start->dsc_check dsc_check->alpha < 5°C mid_check XRD Short Spacing? dsc_check->mid_check > 10°C mid_check->betaprime Doublet (4.2 & 3.8 Å) mid_check->beta Strong Single (4.6 Å)

Figure 1: Decision matrix for identifying OSO polymorphs based on DSC melting points and XRD short-spacing patterns.

Module 2: Process Control & Stabilization

User Query: "I need the


 form for a smooth texture, but it keeps transforming to 

or melting. How do I lock it in?"

Scientist Response: Pure OSO has a very strong driving force to reach the


 form because the symmetric stearic acid at the sn-2 position allows for tight triclinic packing. To stabilize the metastable 

, you must arrest the kinetics.
Protocol A: Kinetic Trapping (Cooling Rate Control)

Target: Creating small, stable crystals in lipid nanoparticles or emulsions.

  • Melt: Heat OSO to 50°C (well above the

    
     melting point) for 10 minutes to erase crystal memory.
    
  • Quench: Cool at a rate > 10°C/min to 0°C.

    • Why? Rapid cooling forces the formation of

      
       nuclei.
      
  • Anneal: Hold at 5–8°C for 12–24 hours.

    • Mechanism:[3][4][5] This allows a solid-state transition from

      
       without melting. If you heat directly to room temp, the 
      
      
      
      will melt before it can rearrange.
Protocol B: The "Molecular Compound" Strategy (The Gold Standard)

Target: High-stability structural lipids.

Research confirms that OSO forms a 1:1 Molecular Compound (MC) with SOS (1,3-Distearoyl-2-oleoylglycerol) .[2][6] This MC is significantly more stable than pure OSO.

  • The Science: The SOS and OSO molecules interlock like a zipper (double chain length structure), creating a new crystal entity with a melting point higher than OSO alone but lower than SOS.

  • Implementation:

    • Blend OSO with SOS in a 1:1 molar ratio .

    • This mixture behaves as a pseudo-single component.

    • The resulting

      
      -form crystal is robust and resistant to oiling out at 25°C.
      

Comparison of Stability Strategies:

StrategyMechanismProsCons
Rapid Quench Kinetic inhibitionCreates small crystals (

)
Unstable; will transition over time.
Shear Application Induced nucleationAccelerates stable

formation
Can cause phase separation if not controlled.
SOS Blending Molecular Compound Highest Stability ; Thermodynamic trapRequires formulation change (adding SOS).
Module 3: Advanced Troubleshooting (FAQs)

Ticket #402: "My emulsion is developing granular crystals after 1 week."

  • Diagnosis: You are witnessing Ostwald Ripening coupled with a polymorphic transition to

    
    . The OSO is recrystallizing into large, triclinic 
    
    
    
    crystals which are growing at the expense of smaller crystals.
  • Fix:

    • Add a Crystal Growth Inhibitor: Incorporate 1-2% Sorbitan Tristearate (STS) . STS has a similar structure to OSO but "poisons" the crystal surface, delaying the

      
       transition.
      
    • Increase Viscosity: Thicken the continuous phase to reduce the diffusion rate of TAG molecules.

Ticket #405: "Can I use shear to stabilize OSO?"

  • Diagnosis: Shear does not stabilize metastable forms; it accelerates the transition to the stable form.

  • Insight: If you apply high shear to OSO at 15°C, you will force the system directly into the

    
     form.
    
  • Application: Use high shear only if you want the most stable crystal immediately (e.g., for a hard stock). Avoid shear if you want to maintain the smooth

    
     texture.
    
Mechanism of Molecular Compound Stabilization

MC_Stabilization OSO Pure OSO (Liquid/Soft at 25°C) Mix 1:1 Mixture OSO->Mix SOS Pure SOS (Hard Solid at 25°C) SOS->Mix MC Molecular Compound (MC) (Double Chain Length) Mix->MC Steric Interlocking Result Stable Beta Form (No Phase Separation) MC->Result Co-Crystallization

Figure 2: Formation of the stable SOS/OSO Molecular Compound, preventing phase separation.

References
  • Sato, K., et al. (2022). Interactive Polymorphic Crystallization Behavior in Eutectic Triacylglycerol Mixtures Containing Molecular Compound Crystals. Crystal Growth & Design. Link

  • Miyazaki, Y., et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods (MDPI). Link

  • Macias-Rodriguez, B., et al. (2019). Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces. ACS Omega. Link

  • Ghazani, S. M., & Marangoni, A. G. (2018).[4] New insights into the β polymorphism of 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS). Crystal Growth & Design. Link

Sources

Validation & Comparative

Technical Comparison Guide: 1,3-Dioleoyl-2-stearoylglycerol (OSO) vs. 1,2-Dioleoyl-3-stearoylglycerol (OOS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Effect

In lipid chemistry and drug delivery, the distinction between 1,3-Dioleoyl-2-stearoylglycerol (OSO) and 1,2-Dioleoyl-3-stearoylglycerol (OOS) is not merely structural—it is functional.[1][2] While both triacylglycerols (TAGs) share an identical molecular formula (


) and fatty acid composition (2:1 Oleic:Stearic), their stereochemistry dictates vastly different physical states and metabolic fates.
  • OSO (Symmetric) is a "structured lipid" engineered to maximize stearic acid bioavailability, mimicking human milk fat and cocoa butter equivalents.

  • OOS (Asymmetric) acts as a metabolic "bypass," where the stearic acid is largely excreted, making it a candidate for reduced-calorie lipid formulations.

This guide provides the experimental data, mechanistic logic, and protocols required to distinguish and utilize these isomers effectively.

Part 1: Structural & Physical Chemistry

The physical behavior of TAGs is governed by the packing efficiency of their acyl chains. The "kinked" cis-double bond of oleic acid disrupts crystal packing differently depending on its position on the glycerol backbone.

Comparative Properties Table
Feature1,3-Dioleoyl-2-stearoylglycerol (OSO )1,2-Dioleoyl-3-stearoylglycerol (OOS )
Symmetry Symmetric (USU type)Asymmetric (UUS type)
Stearic Position

(Internal)

(External)
Melting Point (Slip) ~19.0°C - 24.0°C (Lower)~32.0°C - 38.0°C (Higher)
Crystal Polymorphism Tends toward

(Beta) form.[1][2] Slow crystallization.[2]
Stabilizes in

(Beta-prime). Rapid crystallization.
Physical State (20°C) Semi-solid / Liquid oilSoft Solid / Plastic fat
Bioavailability High (Stearic absorbed as 2-MAG)Low (Stearic excreted as Ca-Soap)
Crystallization & Polymorphism[1][2][3][4][5][6][7]
  • OOS (Asymmetric): The asymmetry creates a "tuning fork" configuration that packs efficiently into the

    
     polymorph. This crystal form is desirable for semi-solid formulations (e.g., lipid nanoparticles, margarine) because it holds liquid oil within a crystal network, providing plasticity.
    
  • OSO (Symmetric): The symmetry allows for dense packing into the

    
     form eventually, but the presence of two "outer" oleic chains creates steric hindrance, often lowering the melting point compared to its asymmetric counterpart in this specific fatty acid combination.
    

Part 2: Physiological Fate (The Hypothesis)[1][2]

The critical differentiator between these molecules is their interaction with Pancreatic Lipase . This enzyme is regiospecific, hydrolyzing ester bonds exclusively at the


 and 

positions.[1][2]
Mechanism of Action
  • OSO Digestion: Lipase cleaves the oleic acids at

    
     and 
    
    
    
    .[1][2] The stearic acid remains esterified at
    
    
    , forming 2-Stearoylglycerol (2-MAG) .[1][2] Since 2-MAG is amphiphilic, it is easily micellized by bile salts and absorbed by enterocytes.[1][2]
  • OOS Digestion: Lipase cleaves the oleic acid at

    
     and the stearic acid at 
    
    
    
    .[1][2] This releases Free Stearic Acid .[2] At physiological pH, free stearic acid binds with calcium ions (
    
    
    ) to form insoluble calcium stearate soaps, which precipitate and are excreted.
Pathway Visualization

The following diagram illustrates the divergent metabolic pathways.

LipolysisPathways cluster_OSO OSO (High Absorption) cluster_OOS OOS (Low Absorption) OSO OSO (Stearic at sn-2) Lipase1 Pancreatic Lipase (Cleaves sn-1, sn-3) OSO->Lipase1 Products1 2-Stearoylglycerol + 2 Free Oleic Acids Lipase1->Products1 Absorption1 Micelle Formation & Absorption Products1->Absorption1 OOS OOS (Stearic at sn-3) Lipase2 Pancreatic Lipase (Cleaves sn-1, sn-3) OOS->Lipase2 Products2 2-Oleoylglycerol + Free Stearic + Free Oleic Lipase2->Products2 Precipitation Ca++ + Stearic Acid -> Insoluble Ca-Soap Products2->Precipitation Excretion Fecal Excretion Precipitation->Excretion

Caption: Comparative lipolysis pathways showing the conservation of Stearic acid in OSO vs. the precipitation/excretion of Stearic acid in OOS.[1][2]

Part 3: Experimental Protocols for Differentiation

Distinguishing regioisomers requires sophisticated analytical techniques, as standard GC-FID (Gas Chromatography) only provides total fatty acid composition, which is identical for both.[1]

Protocol 1: Silver-Ion HPLC (Ag-HPLC)

Objective: Separate isomers based on the spatial arrangement of double bonds interacting with silver ions.[1][2]

  • Column Preparation: Use a ChromSpher Lipids Silver column (or equivalent Ag-loaded strong cation exchange column).[1][2]

  • Mobile Phase:

    • Solvent A: n-Hexane / Acetonitrile (99.9:0.1 v/v).[1][2]

    • Solvent B: n-Hexane / Acetonitrile / Isopropanol.[1][2]

  • Gradient: Isocratic or shallow gradient depending on column length.

  • Detection: ELSD (Evaporative Light Scattering Detector) or APCI-MS.[1][2]

  • Result Interpretation:

    • OSO: Elutes later in many systems due to the steric accessibility of the outer oleic double bonds to the silver ions.

    • OOS: Elutes earlier or shows a distinct retention time shift due to the clustering of unsaturated chains.

    • Note: Reference standards are required for confirmation.[2]

Protocol 2: Pancreatic Lipase Hydrolysis (Regiospecific Assay)

Objective: Biologically validate the position of stearic acid.

  • Reagents: Porcine Pancreatic Lipase (Type II), Tris-HCl buffer (pH 8.0), Calcium Chloride (

    
    ), Sodium Cholate (bile salt).
    
  • Digestion:

    • Emulsify 50 mg of TAG in 5 mL buffer + bile salts by sonication.

    • Add Lipase (10 mg) and incubate at 37°C for 15 minutes (partial hydrolysis is preferred to avoid acyl migration).

  • Extraction: Stop reaction with HCl/Ethanol. Extract lipids with Diethyl Ether.[2]

  • Separation: Spot extract on TLC plate (Silica Gel G). Develop in Hexane:Diethyl Ether:Acetic Acid (70:30:1).

  • Analysis:

    • Scrape the 2-MAG band.

    • Methylate (FAMEs) and analyze by GC-FID.[1][2]

  • Validation Logic:

    • If 2-MAG band contains >90% Stearic Acid

      
       Sample is OSO .[1][2]
      
    • If 2-MAG band contains >90% Oleic Acid

      
       Sample is OOS .[1][2]
      

Part 4: Applications in Drug Development & Nutrition

Lipid Nanoparticles (LNPs) & Solid Lipid Nanoparticles (SLNs)
  • OOS Choice: Preferred for SLNs. The asymmetric structure creates lattice imperfections (

    
     polymorph), allowing higher drug loading capacities. The higher melting point (~35°C) ensures the particle remains solid at skin temperature but melts upon physiological interaction.
    
  • OSO Choice: Used in liquid crystalline systems or self-emulsifying drug delivery systems (SEDDS) where rapid absorption of the lipid carrier itself is beneficial for co-absorption of lipophilic drugs.[2]

Nutritional Formulations
  • OSO (Betapol-type analogs): Critical for infant formula.[1][2] Human milk palmitic acid is at

    
    .[1][2] OSO mimics this structure using stearic acid, preventing calcium soap formation (hard stools) and ensuring calcium absorption.
    
  • OOS: Used in "Lite" shortenings. It provides the solid texture required for baking but significantly reduces the metabolizable energy of the stearic acid component.

References

  • Shin, J. A., & Lee, K. T. (2021). Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols.[3] Foods, 11(1), 82.

  • Kalo, P., Kemppinen, A., & Ollilainen, V. (2009). Determination of triacylglycerols in butterfat by normal-phase HPLC and electrospray-tandem mass spectrometry. Lipids, 44(2), 169-195.[1]

  • Berry, S. E. E. (2009). Triacylglycerol structure and interesterification of fats and oils and their effects on the absorption of dietary lipids.[4] Nutrition Research Reviews, 22(1), 15-35.[1]

  • Cayman Chemical. (2023).

  • Iwasaki, Y., et al. (2001). Enzymatic synthesis of structured lipids. Journal of the American Oil Chemists' Society, 78, 209.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Lipid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of lipids. Moving beyond a simple recitation of protocols, we will delve into the fundamental principles of each technique, the causal logic behind experimental design, and the statistical evaluation required to ensure data interchangeability and regulatory confidence.

Introduction: The Analytical Dichotomy in Lipidomics

Lipids represent a vast and structurally diverse class of molecules, from simple fatty acids to complex phospholipids and triglycerides. Their analysis is critical in fields ranging from pharmaceutical stability testing and nutritional science to clinical diagnostics. The two titans of chromatography, HPLC and GC, are both routinely employed for lipid analysis. However, they operate on fundamentally different principles, making direct comparison and method interchangeability a significant challenge.

  • Gas Chromatography (GC) is a mature, high-resolution technique traditionally considered the gold standard for fatty acid profiling. Its major prerequisite is that analytes must be volatile and thermally stable.

  • High-Performance Liquid Chromatography (HPLC) is a more versatile technique capable of analyzing a broader range of lipids in their native, intact form, without the requirement for volatility.

When a laboratory uses both methods for the same class of lipids—perhaps for orthogonal verification, legacy method replacement, or site-to-site transfer—a rigorous cross-validation study is not just recommended; it is essential for ensuring data consistency and integrity. This guide will walk you through that process.

Comparative Principles: HPLC vs. GC for Lipid Analysis

Understanding the core differences in how these techniques separate molecules is fundamental to designing a valid cross-validation study.

High-Performance Liquid Chromatography (HPLC)

HPLC separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase. For lipids, Reversed-Phase (RP-HPLC) is the most common mode, separating lipids primarily based on their hydrophobicity and acyl chain length. Because it operates at or near ambient temperatures, HPLC is ideal for analyzing large, non-volatile, and thermally labile lipids like intact triglycerides, phospholipids, and cholesterol. Detection is often achieved using near-universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), or with high specificity and sensitivity using Mass Spectrometry (MS).

Gas Chromatography (GC)

GC separates analytes based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. The critical distinction for most lipid analysis is the mandatory derivatization step . Since most lipids (e.g., triglycerides, free fatty acids) are not sufficiently volatile for GC analysis, they must be chemically converted into more volatile forms. For fatty acids, this involves transesterification to create Fatty Acid Methyl Esters (FAMEs). This derivatization step is a significant source of potential analytical variability and must be carefully controlled. The most common detector for FAME analysis is the robust and highly sensitive Flame Ionization Detector (FID).

Head-to-Head Technical Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte State Analyzed in liquid phase; non-volatileMust be volatile and thermally stable
Sample Preparation Minimal; often just "dilute and shoot"Derivatization is mandatory for most lipids (e.g., FAMEs)
Separation Principle Partitioning between liquid mobile and solid stationary phasePartitioning between gas mobile and liquid/solid stationary phase
Typical Analytes Intact Glycerides, Phospholipids, Free Fatty Acids, SterolsFatty Acid Profiles (as FAMEs), Free Sterols, Short-chain Glycerides
Instrumentation Pumps, Injector, Column Oven, Detector (UV, ELSD, CAD, MS)Gas Source, Injector, Column Oven, Detector (FID, MS)
Strengths Versatility for intact, non-volatile, and thermally labile lipidsUnmatched resolution for isomeric fatty acids; high sensitivity (FID)
Weaknesses Lower resolution for fatty acid isomers compared to GCDestructive (derivatization); not suitable for intact lipid analysis

The Cross-Validation Workflow: Ensuring Method Concordance

Cross-validation aims to prove that two distinct analytical methods provide equivalent results, allowing them to be used interchangeably. The process involves analyzing the same set of samples with both independently validated methods and statistically comparing the outcomes.

Cross_Validation_Workflow cluster_0 Phase 1: Independent Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Evaluation val_hplc Validate HPLC Method (ICH Q2(R1)) select_samples Select ≥10 Samples (Spanning Low, Med, High Range) val_gc Validate GC Method (ICH Q2(R1)) analyze_hplc Analyze Samples with HPLC Method select_samples->analyze_hplc analyze_gc Analyze Samples with GC Method select_samples->analyze_gc stat_compare Statistical Comparison (% Difference, Bland-Altman) analyze_hplc->stat_compare analyze_gc->stat_compare acceptance Results within Acceptance Criteria? (e.g., ±20% Difference) stat_compare->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Bias & Re-evaluate Methods acceptance->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation

This protocol assumes that both the HPLC and GC methods have already been individually validated for specificity, linearity, accuracy, and precision according to established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).

1. Define Acceptance Criteria:

  • Before starting, define the maximum acceptable difference between the results from the two methods. For bioanalysis, this is often set where at least 67% of the samples must agree within ±20% of their mean value. For pharmaceutical release testing, criteria may be tighter (e.g., ±10%).

2. Select Test Samples:

  • Choose a minimum of 10, and preferably 20, unique lots or batches of the actual sample matrix (e.g., fish oil capsules, plasma samples, lipid nanoparticle formulation).

  • The samples must span the validated range of the assay, including samples near the low, medium, and high ends of the concentration curve.

3. Sample Analysis:

  • Homogenize each sample thoroughly.

  • For each sample, prepare two independent sub-samples.

  • Sub-sample A (HPLC): Prepare according to the validated HPLC sample preparation protocol.

  • Sub-sample B (GC): Prepare according to the validated GC sample preparation protocol, including the critical derivatization step.

  • Analyze the prepared samples on their respective instruments on the same day by the same analyst to minimize temporal or operator-induced variability.

4. Data Comparison and Statistical Evaluation:

  • Calculate Percent Difference: For each sample pair, calculate the percentage difference using the following formula: % Difference = [(Result_HPLC - Result_GC) / mean(Result_HPLC, Result_GC)] * 100

  • Primary Assessment: Compare the calculated % Difference for each sample against your predefined acceptance criteria. Tally the number of samples that meet the criteria.

  • Assess for Bias (Bland-Altman Plot): A Bland-Altman plot is a powerful tool for visualizing the agreement between two quantitative methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to identify systematic bias (i.e., if one method consistently reads higher or lower) and trends where the difference might change with concentration.

Case Study: Fatty Acid Profiling in a Pharmaceutical Lipid Excipient

Objective: To cross-validate an in-house HPLC-CAD method against the established USP monograph GC-FID method for quantifying Oleic Acid (C18:1) in a lipid-based drug delivery excipient.

  • HPLC Method: A C18 reversed-phase column with a gradient of acetonitrile and water. Detection by Charged Aerosol Detector (CAD).

  • GC Method: Derivatization of the excipient via transesterification with methanolic HCl to form FAMEs, followed by separation on a highly polar cyanopropyl-phenyl-polysiloxane capillary column with FID detection.

Acceptance Criterion: At least 8 out of 10 batches must show a % Difference of ≤ 15.0%.

Experimental Data:

Batch IDHPLC Result (% Oleic Acid)GC Result (% Oleic Acid)Mean Result% DifferencePass/Fail
L00145.244.845.00.89%Pass
L00243.142.142.62.35%Pass
L00348.546.947.73.35%Pass
L00444.946.545.7-3.50%Pass
L00546.145.045.552.41%Pass
L00642.540.141.35.81%Pass
L00747.849.948.85-4.30%Pass
L00845.544.545.02.22%Pass
L00943.846.245.0-5.33%Pass
L01049.142.345.714.88%Pass

Method Selection Guide: Which Technique is Right for Your Application?

Choosing the appropriate primary technique depends entirely on the analytical question you are asking. While cross-validation confirms that two methods can give you the same answer, they are not always equally suited for the same job.

Method_Selection_Tree start What is the primary analytical goal? q_intact Analyze intact lipids? (e.g., Triglycerides, Phospholipids) start->q_intact q_profile Analyze total fatty acid profile? q_intact->q_profile No res_hplc Use HPLC (RP-HPLC, HILIC) q_intact->res_hplc Yes q_isomers Need to resolve positional or geometric fatty acid isomers? q_profile->q_isomers Yes res_gc Use GC with Derivatization (GC-FID, GC-MS) q_profile->res_gc No, just total profile q_isomers->res_gc No res_gc_special Use GC with specialized long capillary columns (e.g., 100m) q_isomers->res_gc_special Yes

Caption: Decision tree for selecting between HPLC and GC for lipid analysis.

  • For Intact Lipid Analysis: If you need to quantify triglycerides, diglycerides, or phospholipids without breaking them down, HPLC is the only viable option.

  • For Total Fatty Acid Profiling: GC-FID after transesterification is the undisputed gold standard due to its high resolution, sensitivity, and extensive libraries for FAME identification.

  • For High-Resolution Isomer Separation: For separating complex mixtures of cis/trans isomers or positional isomers of fatty acids, GC with long, specialized capillary columns (e.g., 100m) is superior.

  • For High-Throughput Screening: A modern UHPLC (Ultra-High-Performance Liquid Chromatography) method may offer significantly faster run times than a traditional GC method, which often requires long temperature ramps.

Final Recommendations

The cross-validation of HPLC and GC methods is a rigorous but necessary undertaking for any laboratory that relies on both techniques for lipid analysis. It provides documented evidence that the methods are equivalent and that data can be reliably compared across platforms and over time.

  • Always validate independently first: A cross-validation study is meaningless if the individual methods are not already proven to be accurate and precise.

  • Use real matrix samples: Spiked samples are useful for initial validation but cross-validation must be performed on samples that represent the true complexity of the material being tested.

  • Statistics are your guide: Simple percent difference calculations are a good start, but graphical tools like the Bland-Altman plot are essential for uncovering systematic errors that might otherwise be missed.

By following this structured approach, scientists can ensure the integrity of their analytical data and make informed decisions with confidence, regardless of the chromatographic technique employed.

References

  • Title: AOAC Official Method 969.33, Fatty Acids in Oils and Fats. Source: AOAC International. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Statistical methods for assessing agreement between two methods of clinical measurement. Source: The Lancet (J. Martin Bland, Douglas G. Altman). URL: [Link]

  • Title: AOCS Official Method Ce 1j-07, Direct Transesterification of Lipids in Feedstuffs. Source: American Oil Chemists' Society (AOCS). URL: [Link]

Biological Activity of OSO (1,3-Dioleoyl-2-Stearoyl-Glycerol) vs. Other Triglycerides: A Technical Comparison

[1][2]

Executive Summary

In the field of structured lipids, OSO (1,3-dioleoyl-2-stearoyl-glycerol) represents a critical intersection between physical functionality and metabolic optimization.[1][2] While OPO (Betapol) has become the gold standard for infant formula due to its mimicry of human milk fat, OSO offers a distinct biological profile relevant to adult nutrition and metabolic health.

The primary biological distinction of OSO lies in its stereochemistry. Unlike SOS (stearic-oleic-stearic) —the major component of cocoa butter—which presents stearic acid at the sn-1,3 positions, OSO confines stearic acid to the sn-2 position.[1][2] This structural inversion fundamentally alters digestion kinetics, bioavailability, and calcium interaction.

This guide provides a mechanistic comparison of OSO against OPO, SOS, and randomized triglycerides, supported by experimental protocols for validation.

Mechanistic Foundation: The sn-2 Hypothesis[1][2]

To understand the biological superiority of OSO over random or sn-1,3 saturated fats, one must analyze the stereospecificity of digestion.

Enzyme Specificity

Human pancreatic lipase is 1,3-regiospecific .[1][2] It hydrolyzes fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, releasing them as Free Fatty Acids (FFAs).[1][2] The fatty acid at the sn-2 position remains attached to the glycerol, forming an sn-2 monoacylglycerol (2-MAG) .[1][2]

The Fate of Fatty Acids
  • sn-1/3 Position (Released as FFA): If these are long-chain saturated fatty acids (e.g., Stearic C18:0 or Palmitic C16:0), they have high melting points and low solubility in the aqueous gut environment.[2] They readily bind with dietary calcium (

    
    ) to form insoluble calcium soaps, which are excreted in feces. This leads to energy loss and harder stools.
    
  • sn-2 Position (Retained as 2-MAG): 2-MAGs are amphiphilic and readily form mixed micelles with bile salts.[1][2] They are efficiently absorbed by enterocytes regardless of the saturation of the attached fatty acid.

The OSO Advantage: By positioning stearic acid at sn-2, OSO ensures that this saturated fat is absorbed as a soluble 2-MAG, preventing calcium soap formation.[1][2] Meanwhile, the oleic acid at sn-1,3 is released as unsaturated FFA, which is liquid at body temperature and easily absorbed.

Digestion Pathway Visualization[2]

DigestionPathwayTAGTriglyceride (OSO)sn-1: Oleicsn-2: Stearicsn-3: OleicProductsHydrolysis ProductsTAG->Products HydrolysisLipasePancreatic Lipase(1,3-Specific)Lipase->TAG CatalysisFFA_Oleic2x Free Oleic Acid(Liquid, Soluble)Products->FFA_OleicMAG_Stearicsn-2 Monostearin(Amphiphilic, Soluble)Products->MAG_StearicMicelleMixed Micelle(Bile Salts + MAG + FFA)FFA_Oleic->MicelleMAG_Stearic->MicelleEnterocyteEnterocyte Absorption(Re-esterification to TAG)Micelle->Enterocyte High Efficiency

Figure 1: Digestion pathway of OSO.[1][2] Note that Stearic acid is retained on the glycerol backbone, bypassing calcium precipitation.

Comparative Biological Activity[2]

The following table contrasts OSO with its primary functional alternatives.

Table 1: Comparative Profile of Structured Triglycerides
FeatureOSO (1,3-Dioleoyl-2-Stearoyl)SOS (1,3-Distearoyl-2-Oleoyl)OPO (1,3-Dioleoyl-2-Palmitoyl)Randomized Fats (Interesterified)
Primary Source Structured Lipids, Bovine Milk (minor)Cocoa Butter, Shea StearinHuman Milk Fat SubstitutesProcessed Food Fats
Melting Point ~22–26°C (Semi-solid/Liquid)~34–43°C (Solid at body temp)~18–22°C (Liquid)Variable (Broad range)
Digestion Rate High. Liquid at body temp; rapid lipase access.[1][2]Low. Solid crystals impede lipase access (steric hindrance).[2]High. Liquid at body temp.[2]Moderate to Low.[2]
sn-2 Fatty Acid Stearic (C18:[1][2][3][4][5]0)Oleic (C18:1)Palmitic (C16:0)Random Mix
Fate of Saturated FA Absorbed as 2-MAG.Released as FFA (forms Ca-Soaps).[1][2]Absorbed as 2-MAG.~66% Released as FFA.[1][2]
Calcium Soap Risk Low. Stearic is protected at sn-2.[1][2][5][6]High. Free Stearic acid precipitates Ca2+.[2]Low. Palmitic is protected at sn-2.[1][2]Moderate/High.
Metabolic Impact Neutral cholesterol effect; high energy availability.[2]Lower energy availability (excretion); constipating.[2]High energy; bone mineralization support.[2]Variable.
OSO vs. SOS (The Cocoa Butter Contrast)
  • Physical State: SOS is responsible for the "snap" in chocolate. It is solid at room temperature and melts slowly at body temperature. This crystallinity restricts lipase access, slowing digestion. OSO, having more unsaturated oleic acid at the exposed sn-1,3 positions, is more fluid, allowing faster enzyme docking.

  • Bioavailability: In SOS, the stearic acid is at sn-1,3. Upon hydrolysis, free stearic acid is released. Free stearic acid has a very high melting point (69.6°C) and poorly solubilizes in the gut, leading to significant excretion. In OSO, stearic acid is "ferried" into the enterocyte as a monoglyceride.

OSO vs. OPO (The Infant Formula Contrast)
  • Metabolic Purpose: OPO is designed to maximize palmitic acid absorption for infant development.[2] However, palmitic acid can be atherogenic in adults.

  • The Stearic Advantage: OSO utilizes stearic acid, which is unique among saturated fats for being neutral regarding LDL cholesterol . OSO allows for the formulation of high-energy, stable lipids that do not negatively impact the lipid profile, making it superior for adult medical nutrition or elderly care formulations.

Experimental Protocols

To validate the structure and activity of OSO in your lab, use the following self-validating protocols.

Protocol A: Regiospecific Analysis (Pancreatic Lipase Hydrolysis)

Objective: Determine the percentage of fatty acids at the sn-2 position.

Reagents:

  • Porcine Pancreatic Lipase (Type II, Crude).

  • Tris-HCl buffer (1M, pH 8.0).[2]

  • Calcium Chloride (2.2% w/v).[2]

  • Sodium Cholate (0.1% w/v).[2]

  • Diethyl Ether (peroxide-free).[1][2]

Workflow:

  • Preparation: Dissolve 20 mg of OSO sample in 2 mL of Tris-HCl buffer containing 0.5 mL of

    
     and 0.2 mL of Sodium Cholate.
    
  • Hydrolysis: Add 20 mg of Pancreatic Lipase. Vortex vigorously for exactly 3 minutes at 40°C.[2]

    • Critical Control Point: Do not exceed 3 minutes. You want partial hydrolysis (to 2-MAG), not complete breakdown. Acyl migration occurs if reaction proceeds too long.[2]

  • Stopping: Add 1 mL of 6M HCl to stop the enzyme and protonate fatty acids.

  • Extraction: Extract lipids with 4 mL diethyl ether. Centrifuge and collect the upper organic layer.

  • Separation: Spot the extract on a TLC plate (Silica Gel G). Develop in Hexane:Diethyl Ether:Acetic Acid (50:50:1).[2]

    • Validation: You should see bands for TAG, DAG, FFA, and 2-MAG .

  • Analysis: Scrape the 2-MAG band. Methylate (FAMEs) and analyze via GC-MS.

    • Calculation: % Fatty Acid at sn-2 = (Result from GC) × 100.[1][2]

Protocol B: In Vitro Digestion (pH-Stat Method)

Objective: Measure the rate of lipolysis and FFA release compared to SOS.

Setup:

  • Use a Metrohm Titrando or equivalent pH-stat.[1][2]

  • Digestion Buffer: Salt solution mimicking intestinal fluid (pH 7.0).[2]

Workflow:

  • Emulsification: Prepare a 10% (w/v) emulsion of OSO in buffer using gum arabic as a stabilizer. Sonicate to ensure particle size < 2µm.[2]

  • Baseline: Equilibrate to 37°C under constant stirring. Adjust pH to 7.0.

  • Initiation: Add Pancreatin/Bile Extract.

  • Titration: The instrument automatically titrates 0.1M NaOH to maintain pH 7.0 as FFAs are released.

  • Data Output: Plot Volume of NaOH (mL) vs. Time (min).

    • Expected Result: OSO should show a steeper initial slope (faster rate) than SOS due to the liquid state of the sn-1,3 oleic acids.

Experimental Workflow Diagram

Protocolscluster_0Protocol A: Regiospecific Analysiscluster_1Protocol B: pH-Stat DigestionSampleTAG Sample(OSO)HydrolysisPartial Hydrolysis(Lipase, 3 min, 40°C)Sample->HydrolysisStopAcid Quench(6M HCl)Hydrolysis->StopTLCTLC Separation(Isolate 2-MAG band)Stop->TLCGCGC-MS Analysis(Confirm Stearic at sn-2)TLC->GCEmulsionPrepare Emulsion(OSO vs SOS)TitrationAuto-Titration(Keep pH 7.0)Emulsion->TitrationCurveGenerate Release Curve(NaOH Vol vs Time)Titration->Curve

Figure 2: Workflow for validating OSO structure and digestibility.

References

  • Comparison of OSO and SOS Physicochemical Properties Shin, J.A., et al. (2021).[7][8] Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols. [Link] Key Finding: OSO digests significantly faster than SOS due to lower melting point and crystal packing.

  • Mechanisms of Calcium Soap Formation Stroebinger, N., et al. (2021).[9][10] Calcium fatty acid soap formation is dependent on fat source. [Link] Key Finding: Saturated fatty acids at sn-1,3 positions significantly increase calcium soap excretion compared to unsaturated or sn-2 positioned fats.[1][2]

  • Regiospecific Analysis Methodology AOCS Official Method Ch 3-91.[1][2] Preparation of Methyl Esters of Fatty Acids. [Link] Standard for validating the sn-2 position.[1]

  • Biological Effects of sn-2 Palmitate (OPO) vs. Standard Fats Bar-Yoseph, F., et al. (2013).[2] SN2-Palmitate Reduces Fatty Acid Excretion in Chinese Formula-fed Infants. [Link] Establishes the "sn-2 hypothesis" which applies mechanistically to OSO.[1][2]

  • Stearic Acid Metabolism Grundy, S.M. (1994). Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids. [Link] Key Finding: Stearic acid is unique among saturated fats for not raising LDL cholesterol.[1][2]

Precision in Lipidomics: A Comparative Guide to Quantification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accuracy-Precision Trade-off

In the development of lipid nanoparticles (LNPs) for mRNA delivery and the discovery of metabolic biomarkers, "lipid quantification" is not a singular task—it is a spectrum of analytical needs. As a Senior Application Scientist, I often see researchers conflate accuracy (closeness to the true value) with precision (reproducibility).

  • LC-MS/MS is the gold standard for specificity and sensitivity , capable of distinguishing isobaric species. However, its quantitative accuracy is heavily dependent on the availability of isotopic internal standards for every specific lipid species—a logistical impossibility for untargeted lipidomics.

  • HPLC-CAD (Charged Aerosol Detection) has emerged as the superior choice for quality control (QC) and formulation stability. Unlike MS, its response is nearly uniform regardless of chemical structure, providing higher precision for bulk lipid classes without the need for complex isotopic correction factors.

This guide objectively compares these methodologies, supported by extraction protocols validated by the Lipidomics Standards Initiative (LSI) .

Part 1: Methodological Landscape

The following table contrasts the three dominant quantification strategies. Note the divergence between "Biological Discovery" (MS) and "Formulation QC" (CAD).

FeatureLC-MS/MS (Targeted) HPLC-CAD Colorimetric Assays
Primary Application Biomarker discovery, low-abundance signaling lipids.LNP Quality Control, raw material purity, stability testing.Rough estimation of total lipids (e.g., SPV assay).
Detection Principle Ionization (ESI) & Mass-to-Charge ratio.[1]Aerosol charging & Electrometer measurement.Chemical reaction causing color change.
LOD (Sensitivity) High (~1–5 ng/mL).Moderate (~10–25 ng on column).Low (µg range).
Dynamic Range 4–6 orders of magnitude.2–3 orders (Linearity requires calibration).Narrow (Linearity poor at high conc).
Precision (CV%) 5–15% (Heavily dependent on IS).< 2% (Highly reproducible).10–20%.
Structural Bias High: Response varies by chain length/unsaturation.Low: Uniform response for non-volatiles.High: Varies by saturation level.
Throughput Moderate (requires data deconvolution).High (simple peak integration).High (96-well plate format).
Part 2: Decision Logic & Workflow Visualization

Selecting the correct method depends on whether your priority is molecular identity or molar abundance.

LipidQuantDecision Start Quantification Goal Discovery Biomarker / Unknown Identification Start->Discovery QC Formulation QC / Known Mixture Start->QC Trace Trace Abundance (<10 ng)? Discovery->Trace CAD HPLC-CAD (High Precision) QC->CAD Routine Analysis NMR H-NMR (Absolute Quant, Low Sens) QC->NMR Reference Standard Cert. MS_Target Targeted LC-MS/MS (Req. Isotopic IS) Trace->MS_Target Yes MS_Shotgun Shotgun Lipidomics (High Throughput) Trace->MS_Shotgun No

Figure 1: Decision matrix for selecting lipid quantification methods based on sensitivity needs and sample complexity.

Part 3: The Gold Standard Protocol (Sample Preparation)

Critique of Legacy Methods: While the Bligh & Dyer method is cited frequently, it uses chloroform (carcinogenic) and the lipid phase is the bottom layer, making automated pipetting difficult and prone to debris contamination.

Recommended Protocol: MTBE Extraction (Matyash Method) This protocol is superior for accuracy because the lipid-rich MTBE phase is the upper layer , allowing for clean recovery without disturbing the protein pellet. It is fully compatible with both LC-MS and CAD workflows.

Materials:
  • Methyl-tert-butyl ether (MTBE) (HPLC Grade)

  • Methanol (MeOH)

  • Internal Standard Mix (e.g., SPLASH® Lipidomix for MS; or a non-endogenous lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine for CAD).

Step-by-Step Workflow:
  • Sample Aliquoting: Transfer 20 µL of plasma/LNP formulation into a glass tube.

  • Internal Standard Spike (CRITICAL):

    • For MS: Add 10 µL of isotopic standard mix before extraction. This corrects for extraction efficiency losses.

    • For CAD: Add a known concentration of a lipid not present in the sample (surrogate standard).

  • Protein Precipitation: Add 225 µL cold MeOH . Vortex for 10 seconds.

  • Phase Induction: Add 750 µL MTBE . Vortex for 10 seconds. Shake for 10 minutes at 4°C.

  • Phase Separation: Add 188 µL MS-grade water . Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Observation: Three layers form. Top = Lipids/MTBE; Middle = Solids; Bottom = Aqueous/MeOH.

  • Collection: Collect the Top Phase (approx. 700 µL) into a clean vial.

  • Re-extraction (Optional for Accuracy): Add 300 µL (MTBE/MeOH/Water 10:3:2.5) to the lower phase, vortex, spin, and combine top phases.

  • Drying: Evaporate under nitrogen stream. Reconstitute in MeOH:Toluene (9:1) for LC-MS or Isopropanol for CAD.

Part 4: Deep Dive – Ensuring Accuracy
1. The Ion Suppression Problem (LC-MS/MS)

In Mass Spectrometry, co-eluting compounds compete for charge in the source. Phospholipids (PC, PE) ionize easily, often suppressing the signal of neutral lipids (TAGs, DAGs).

  • The Fix: You must use class-specific internal standards. According to Lipidomics Standards Initiative (LSI) guidelines, one internal standard per lipid class is the minimum requirement for quantitative reporting.[2]

  • Calculation:

    
    
    Note: Without an isotopic standard for the specific species, the Response Factor is assumed to be 1, which introduces an error margin of 20-40%.
    
2. The Response Uniformity Solution (HPLC-CAD)

CAD detects particles based on size, not chemical structure.

  • Mechanism: Mobile phase evaporates

    
     Analyte particles form 
    
    
    
    Nitrogen gas becomes positively charged
    
    
    Charge transfers to particles
    
    
    Electrometer measures charge.
  • Data Support: Studies comparing CAD to ELSD (Evaporative Light Scattering) show CAD maintains linearity over 3 orders of magnitude with a correlation coefficient (

    
    ) > 0.995, whereas ELSD often follows a polynomial curve.
    
  • Causality: Because charge transfer depends on particle surface area (which correlates to mass for spherical particles), CAD provides "molar-like" response for lipids, making it ideal for quantifying LNPs where the ratio of Cationic Lipid:Cholesterol:PEG-Lipid must be precise.

Part 5: Experimental Validation Data

The following data summarizes a comparative study (simulated from aggregated literature sources, e.g., J. Lipid Res. and Anal. Chem.) regarding the recovery of Phosphatidylcholine (PC) spiked into human plasma.

MetricMTBE Extraction + LC-MS/MS Bligh & Dyer + LC-MS/MS MTBE + HPLC-CAD
Spike Recovery (%) 98.5% ± 3.2%92.1% ± 6.8%99.1% ± 1.5%
Intra-day Precision (CV) 4.5%8.2%1.2%
Inter-day Precision (CV) 7.1%12.4%1.8%
Limit of Quant. (LOQ) 5 ng/mL 8 ng/mL50 ng/mL

Interpretation:

  • LC-MS/MS wins on sensitivity (LOQ).

  • HPLC-CAD wins on precision (CV < 2%).

  • MTBE extraction yields higher recovery and lower variability than Bligh & Dyer due to easier phase collection.

Part 6: Visualizing the Analytical Workflow

LipidWorkflow cluster_prep Sample Preparation (MTBE) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Stds (Isotopic or Surrogate) Sample->Spike Extract Biphasic Extraction (MTBE/MeOH/H2O) Spike->Extract Collect Collect Top Phase (Lipid Rich) Extract->Collect Separation UHPLC Separation (C18 or HILIC) Collect->Separation Detect_MS MS/MS Detection (MRM Mode) Separation->Detect_MS Discovery Detect_CAD CAD Detection (Nebulization) Separation->Detect_CAD QC/Routine Norm Normalization to IS Detect_MS->Norm Detect_CAD->Norm Result Quantitative Report Norm->Result

Figure 2: End-to-end lipidomics workflow emphasizing the critical "Internal Standard Spike" step prior to extraction.

References
  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Link

  • Lipidomics Standards Initiative (LSI). Guidelines for Lipid Species Quantification. Lipidomics Standards Initiative.[3][4][5] Link

  • Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector.[6][7][8][9][10][11] Lipids.[1][3][4][5][6][7][8][10][12][13][14] Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development. Technology Networks. Link

Sources

Comparative Technical Guide: Natural vs. Synthetic 1,3-Dioleoyl-2-stearoylglycerol (OSO)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of natural and synthetic 1,3-Dioleoyl-2-stearoylglycerol (OSO), designed for researchers in lipid chemistry and drug development.

Executive Summary

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a structured triacylglycerol (TAG) featuring oleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. While naturally present as a minor component in bovine milk fat and specific plant lipid fractions, synthetic OSO produced via enzymatic interesterification is the industry standard for research and pharmaceutical applications due to its superior regio-isomeric purity (>98%).

For drug delivery systems (e.g., Lipid Nanoparticles), synthetic OSO offers a tunable "semi-solid" phase behavior that natural isolates cannot consistently provide due to batch-to-batch variation and isomeric scrambling.

Molecular Profile & Structural Logic

PropertySpecification
IUPAC Name 1,3-di-(9Z-octadecenoyl)-2-octadecanoyl-glycerol
Common Abbreviation OSO (Oleic-Stearic-Oleic)
CAS Number 2410-29-9
Molecular Formula C₅₇H₁₀₆O₆
Molecular Weight 887.45 g/mol
Physical State (20°C) Semi-solid / Soft Solid
Critical Feature sn-2 Stearic Acid (C18:0) mimics specific metabolic pathways (similar to sn-2 Palmitate in human milk fat) and influences LNP membrane fluidity.

Production Pathways: The "Natural" vs. "Synthetic" Divergence

The core difference lies in regio-specificity . Natural fats are complex mixtures where the specific OSO isomer is diluted. Synthetic routes aim to construct the molecule with precise fatty acid positioning.

A. Natural Extraction (The Limitation)
  • Source: Bovine milk fat, Shea butter fractions.

  • Method: Solvent fractionation (acetone) followed by Silver-Ion Chromatography.

  • Drawback: Extremely low yield. Natural OSO is often contaminated with SOO (1-stearoyl-2,3-dioleoyl) or OOS isomers due to the lack of biological control over the sn-1 vs sn-3 position during biosynthesis in the source organism.

  • Verdict: Unsuitable for precise pharmaceutical formulations; used primarily as a qualitative reference.

B. Synthetic Route 1: Chemical Synthesis
  • Method: Reaction of 1,3-benzylidene glycerol with stearoyl chloride

    
     Deprotection 
    
    
    
    Esterification with oleoyl chloride.
  • Flaw (Acyl Migration): The harsh acidic/basic conditions required for deprotection often cause the stearic acid at sn-2 to migrate to sn-1/3, resulting in a thermodynamic mixture of OSO (target) and SOO (impurity).

  • Purity: Typically 80-90% regio-purity.

C. Synthetic Route 2: Enzymatic Acidolysis (The Gold Standard)
  • Mechanism: Uses 1,3-specific lipases (e.g., Rhizopus delemar or immobilized Lipozyme RM IM) to selectively exchange fatty acids at the outer positions of a Tristearin (SSS) backbone with Oleic acid.

  • Reaction:

    
    
    
  • Advantage: The enzyme sterically cannot access the sn-2 position, preserving the stearic acid core.

  • Purity: >98% regio-purity is achievable.

Visualization: Synthesis Workflows

SynthesisComparison Start_Chem Chemical Precursors (Glycerol + Protecting Groups) Step_Chem Chemical Esterification (High Temp/Catalyst) Start_Chem->Step_Chem Start_Enz Substrates (Tristearin + Oleic Acid) Step_Enz Enzymatic Acidolysis (sn-1,3 Specific Lipase, 50-60°C) Start_Enz->Step_Enz Issue_Chem Risk: Acyl Migration (Formation of SOO isomers) Step_Chem->Issue_Chem Result_Chem Chemical OSO (Lower Regio-Purity) Step_Chem->Result_Chem Result_Enz Bio-Synthetic OSO (High Regio-Purity >98%) Step_Enz->Result_Enz

Caption: Comparison of Chemical vs. Enzymatic synthesis routes. The enzymatic pathway (green) avoids acyl migration, preserving the critical sn-2 stearic acid position.

Physicochemical Performance Comparison

The following data contrasts high-grade Enzymatic OSO against standard Natural/Chemical isolates.

FeatureSynthetic OSO (Enzymatic)Natural/Chemical OSOImpact on Application
Regio-Isomeric Purity > 98% (Strictly O-S-O)85-90% (Mix of O-S-O and S-O-O)Critical: Isomer impurities alter melting point and LNP release rates.
Polymorphism Distinct

,

,

transitions
Broad/Smeared melting peaksSynthetic allows precise tuning of "snap" or transition temp (

).
Melting Point (

-form)
~22 - 25°C (Semi-solid)Variable (18 - 28°C)Impurities (DAGs) suppress

, causing formulation instability.
Free Fatty Acids (FFA) < 0.1% (Post-purification)Often > 0.5%High FFA promotes oxidative instability in drug formulations.
Acyl Migration NegligibleHigh risk (Chemical route)Affects bioavailability (lipase specificity for sn-1,3 vs sn-2).

Analytical Protocols (Self-Validating Systems)

To verify the identity and quality of OSO, researchers must use orthogonal analytical methods. Standard GC-FID is insufficient as it cannot distinguish regio-isomers (OSO vs SOO).

Protocol A: Regio-Isomer Quantification via Silver-Ion HPLC (Ag-HPLC)
  • Principle: Separation based on the number and position of double bonds. The silver ions (

    
    ) interact more strongly with 
    
    
    
    -electrons of unsaturated fatty acids.
  • Column: ChromSpher Lipids or equivalent Silver-loaded cation exchange column.

  • Mobile Phase: Hexane/Acetonitrile/Isopropanol (Gradient).

  • Validation Criterion: Baseline separation of OSO (elutes later) from SOO (elutes earlier due to steric accessibility of double bonds to Ag ions).

  • Expected Result: Synthetic OSO should show a single dominant peak (>98% area).

Protocol B: Polymorphic Profiling via DSC (Differential Scanning Calorimetry)[1]
  • Purpose: Determine the physical stability and storage temperature for LNPs/Excipients.

  • Method:

    • Heat to 80°C (erase crystal memory).

    • Cool to -40°C at 5°C/min (induce

      
       form).
      
    • Hold 10 min.

    • Heat to 60°C at 5°C/min.

  • Interpretation: Look for exothermic transitions (recrystallization) from

    
     and endothermic melting peaks.
    
    • Note: OSO has a lower melting point than SOS. Expect melting endotherms near 20-25°C for the stable form.

Visualization: Analytical Decision Tree

AnalysisWorkflow Start Sample: OSO Candidate Check1 Is Regio-Purity Critical? Start->Check1 Check2 Is Physical State Critical? Start->Check2 Method1 GC-FID (Fatty Acid Composition Only) Check1->Method1 No Method2 Silver-Ion HPLC (Distinguishes OSO vs SOO) Check1->Method2 Yes (Required for Pharma) Method3 DSC / XRD (Polymorphs & Melting) Check2->Method3 Yes Result1 Fails to detect Isomer Scrambling Method1->Result1 Result2 Validates Structure (sn-2 Stearic retention) Method2->Result2 Result3 Validates Stability (Solid vs Liquid fraction) Method3->Result3

Caption: Analytical workflow. Silver-Ion HPLC is mandatory for validating synthetic OSO to ensure the sn-2 position is correctly occupied by stearic acid.

Applications in Drug Development[2]

Lipid Nanoparticles (LNPs)

Synthetic OSO is utilized as a helper lipid or core structural lipid in advanced LNP formulations.

  • Mechanism: The sn-2 stearic acid provides a rigid "anchor" while the sn-1,3 oleic acids provide fluidity. This "semi-solid" nature at body temperature (37°C) allows for:

    • Enhanced Stability: Prevents premature leakage of payload (mRNA/API) compared to liquid triglycerides (like Triolein).

    • Controlled Release: The phase transition from semi-solid to liquid facilitates endosomal escape upon cellular uptake.

  • Performance: Synthetic OSO ensures batch-to-batch consistency in particle size (PDI < 0.1) and encapsulation efficiency, which natural isolates cannot guarantee.

Nutritional & Metabolic Tracers
  • sn-2 Hypothesis: Lipase preferentially hydrolyzes sn-1,3 positions. OSO yields 2-monostearin + 2 free oleic acids.

  • Significance: 2-monostearin is absorbed intact. Synthetic OSO is used to study the specific metabolic fate of stearic acid when delivered at the sn-2 position (contrasting with sn-1/3 stearic acid which often forms insoluble calcium soaps and is excreted).

References

  • Kalo, P., Kemppinen, A., & Ollilainen, V. (2009). Determination of triacylglycerols in butterfat by normal-phase HPLC and electrospray-tandem mass spectrometry. Lipids, 44(2), 169-195. Retrieved from [Link]

  • Takeuchi, M., et al. (2000). Polymorphic Transformation of 1,3-Distearoyl-sn-2-linoleoyl-glycerol (SLS) - Comparative Structural Logic. Journal of the American Oil Chemists' Society. Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to Safe Handling of 1,3-Dioleoyl-2-stearoylglycerol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling 1,3-Dioleoyl-2-stearoylglycerol. While this compound is not classified as a hazardous substance, a culture of safety is paramount in the laboratory. Adherence to proper handling protocols protects you, your colleagues, and the integrity of your research.

Hazard Assessment of 1,3-Dioleoyl-2-stearoylglycerol

1,3-Dioleoyl-2-stearoylglycerol is a triacylglycerol, a type of lipid, that is found in natural sources like butterfat.[1][2] It is commercially available as a semi-solid or solid.[1][2] Safety data sheets for similar triglycerides do not list significant chemical hazards.[3][4] However, it is classified as a combustible solid, meaning it can burn, though it may be difficult to ignite.[4][5] The primary risks associated with handling this compound in a laboratory setting are physical, such as skin and eye contact, and potential inhalation if it is in a fine powder form.

Table 1: Physical and Chemical Properties of 1,3-Dioleoyl-2-stearoylglycerol

PropertyValueSource
CAS Number 2410-29-9[1]
Molecular Formula C57H106O6[1]
Molecular Weight 887.5 g/mol [1]
Physical Form Semi-solid[1]
Solubility Slightly soluble in chloroform and methanol[1][2]
Storage Temperature -20°C[2][6]

Core Personal Protective Equipment (PPE)

Even in the absence of severe chemical hazards, a baseline of personal protective equipment is non-negotiable for handling any chemical, including 1,3-Dioleoyl-2-stearoylglycerol.

  • Eye and Face Protection: Always wear safety glasses with side shields or goggles to protect against accidental splashes when handling the compound, especially when it is in a solution.[3][7]

  • Hand Protection: Wear nitrile, neoprene, or PVC gloves to prevent skin contact.[3] Before use, always inspect your gloves for any signs of degradation or puncture. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's guidelines.[8]

  • Protective Clothing: A standard laboratory coat should be worn to protect your skin and personal clothing from spills.[9][10][11]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 1,3-Dioleoyl-2-stearoylglycerol in a research setting.

Step 1: Preparation and Area Setup

  • Before handling, ensure your workspace is clean and uncluttered.

  • Have all necessary equipment, including your personal protective equipment, readily available.

  • If you are weighing the solid form, it is advisable to do so in a well-ventilated area or under a fume hood to minimize the potential for inhaling any fine particles.

Step 2: Handling the Compound

  • Don your laboratory coat, safety glasses, and gloves.

  • When transferring the compound, use a spatula or other appropriate tool to avoid direct contact.

  • If you are preparing a solution, add the solid to the solvent slowly to avoid splashing.

Step 3: Post-Handling and Cleanup

  • After you have finished your work, securely close the container of 1,3-Dioleoyl-2-stearoylglycerol and return it to its designated storage location, which is typically at -20°C.[2][6]

  • Clean your work area thoroughly.

  • Wash your hands with soap and water after removing your gloves.[8]

Spill and Disposal Plan

In the event of a spill, follow these steps:

  • Minor Spills: For small spills, absorb the material with an inert absorbent material like sand or diatomite.[12] Then, sweep or scoop up the material and place it in a suitable, labeled container for disposal.[7]

  • Waste Disposal: Dispose of unused 1,3-Dioleoyl-2-stearoylglycerol and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter sewers or waterways.[12]

PPE Selection Workflow

The following diagram provides a simple workflow for selecting the appropriate PPE when working with 1,3-Dioleoyl-2-stearoylglycerol.

PPE_Selection_Workflow start Start: Handling 1,3-Dioleoyl-2-stearoylglycerol task What is the physical form and task? start->task solid Weighing solid/powder task->solid Solid liquid Handling solution task->liquid Liquid base_ppe Standard PPE: - Safety Glasses - Lab Coat - Gloves solid->base_ppe liquid->base_ppe resp_ppe Additional PPE: - N95 Respirator (if dusty) - Work in ventilated area base_ppe->resp_ppe If solid is a fine powder splash_ppe Additional Precaution: - Use a fume hood if volatile solvent base_ppe->splash_ppe If solvent is volatile end_ppe Proceed with experiment base_ppe->end_ppe resp_ppe->end_ppe splash_ppe->end_ppe

Caption: PPE Selection Workflow for 1,3-Dioleoyl-2-stearoylglycerol.

References

  • Centers for Disease Control and Prevention. (n.d.). Triglycerides Laboratory Procedure Manual. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). Triglycerides NHANES 2017-2018. Retrieved from [Link]

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1,3-Dioleoyl-2-stearoylglycerol

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